3-(4-Chlorophenyl)morpholine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(4-chlorophenyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUBCLCJPLUOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590005 | |
| Record name | 3-(4-Chlorophenyl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170797-92-8 | |
| Record name | 3-(4-Chlorophenyl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Chlorophenyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenyl)morpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorophenyl)morpholine hydrochloride is a synthetic organic compound that has garnered significant interest within the pharmaceutical and agrochemical sectors. As a derivative of morpholine, a versatile and privileged scaffold in medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1] The presence of the 4-chlorophenyl substituent is known to enhance the pharmacological profile of molecules, potentially leading to improved efficacy and metabolic stability.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its chemical behavior, analytical characterization, and handling considerations that are critical for its application in research and development.
The morpholine ring, with its inherent weak basicity and capacity for hydrogen bonding, often imparts favorable pharmacokinetic properties to drug candidates, including enhanced aqueous solubility and metabolic stability.[2] Understanding the specific physicochemical characteristics of the hydrochloride salt of 3-(4-chlorophenyl)morpholine is paramount for its effective utilization in synthetic chemistry and drug design.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its identification, handling, and application in various experimental settings.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| Synonyms | 4-(Morpholin-3-yl)chlorobenzene hydrochloride | [3] |
| CAS Number | 1170797-92-8 | [1][5][6] |
| Molecular Formula | C₁₀H₁₂ClNO · HCl | [1][6] |
| Molecular Weight | 234.13 g/mol | [1][6] |
| Appearance | White crystalline powder | [1][6] |
| Melting Point | 198-203 °C | [1][6] |
| Purity | ≥ 98% (by HPLC) | [1][6] |
| Storage Conditions | Store at 0-8 °C | [1][6] |
Solubility Profile
Experimental Protocol for Solubility Determination:
A standard method for determining the solubility of a compound involves the equilibrium solubility method.
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid and Liquid Phases: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then expressed in units such as mg/mL or g/100mL.
Acidity (pKa)
The pKa value is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. The pKa of the conjugate acid of the morpholine nitrogen in this compound is expected to be in the weakly basic range. For comparison, the pKa of the conjugate acid of unsubstituted morpholine is approximately 8.4.[8] The presence of the electron-withdrawing 4-chlorophenyl group at the 3-position may slightly decrease the basicity (lower the pKa) of the morpholine nitrogen compared to the parent morpholine. A lower pKa value can be advantageous in drug design, as it may reduce the potential for off-target interactions at physiological pH.[9]
Experimental Protocol for pKa Determination:
Potentiometric titration is a common and reliable method for determining the pKa of ionizable compounds.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) while recording the pH as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the acid has been neutralized.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While specific experimental spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on the analysis of related structures.
Predicted ¹H NMR Spectral Data:
-
Aromatic Protons (C₆H₄Cl): The protons on the 4-chlorophenyl ring are expected to appear as two doublets in the aromatic region (approximately δ 7.2-7.5 ppm) due to the para-substitution pattern.
-
Morpholine Protons (CH): The proton at the C3 position, adjacent to both the nitrogen and the chlorophenyl ring, will likely be a multiplet at a downfield position (around δ 4.0-4.5 ppm).
-
Morpholine Protons (CH₂): The methylene protons of the morpholine ring will appear as multiplets in the region of δ 2.5-4.0 ppm. The protons adjacent to the oxygen atom will be at a more downfield position compared to those adjacent to the nitrogen.
Predicted ¹³C NMR Spectral Data:
-
Aromatic Carbons (C₆H₄Cl): The carbons of the chlorophenyl ring will resonate in the aromatic region (approximately δ 120-140 ppm). The carbon bearing the chlorine atom will have a distinct chemical shift.
-
Morpholine Carbon (CH): The C3 carbon will appear at a downfield position (around δ 70-80 ppm) due to the influence of the adjacent nitrogen and aromatic ring.
-
Morpholine Carbons (CH₂): The methylene carbons of the morpholine ring will be observed in the range of δ 45-70 ppm, with the carbons adjacent to the oxygen (C2 and C6) being more downfield than the carbon adjacent to the nitrogen (C5).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A reference spectrum for the closely related morpholine hydrochloride is available from the NIST WebBook.[]
Expected Characteristic IR Absorption Bands:
-
N-H Stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ is expected for the ammonium hydrochloride salt.
-
C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.
-
C-H Stretch (Aliphatic): Absorptions in the range of 2850-3000 cm⁻¹ correspond to the C-H stretching of the morpholine ring.
-
C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
-
C-O-C Stretch: A strong absorption band around 1100 cm⁻¹ is characteristic of the ether linkage in the morpholine ring.
-
C-Cl Stretch: A band in the region of 1000-1100 cm⁻¹ may be observed for the C-Cl bond.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique. The expected protonated molecule [M+H]⁺ for the free base (C₁₀H₁₂ClNO) would have a mass-to-charge ratio (m/z) of approximately 198.0680.[5]
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion would likely involve the cleavage of the morpholine ring and the loss of substituents. Common fragmentation pathways for morpholine-containing compounds include the loss of small neutral molecules such as water, ethylene, or parts of the morpholine ring. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for the molecular ion and any chlorine-containing fragments.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of pharmaceutical compounds. A reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound.
Exemplary RP-HPLC Method:
-
Column: C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile).[11][12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the chlorophenyl chromophore absorbs, typically around 220-230 nm.
-
Column Temperature: 30 °C.
This method would allow for the separation of the main compound from potential impurities. Method validation according to ICH guidelines would be necessary for quality control purposes.[11]
Stability and Storage
This compound is described as a stable compound.[1][6] For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated place, typically at 0-8 °C.[1][6]
Hygroscopicity
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter for solid dosage form development. While specific data for this compound is not available, hydrochloride salts of amines can be hygroscopic.
Experimental Protocol for Hygroscopicity Assessment (European Pharmacopoeia Method): [3]
-
Sample Preparation: Accurately weigh a sample of the compound into a tared container.
-
Exposure: Place the open container in a desiccator maintained at a constant relative humidity (e.g., 80% RH using a saturated ammonium sulfate solution) and a constant temperature (e.g., 25 °C) for 24 hours.
-
Weighing: After 24 hours, re-weigh the sample.
-
Classification: The percentage increase in mass determines the hygroscopicity classification (non-hygroscopic, slightly hygroscopic, hygroscopic, or very hygroscopic).
Polymorphism
Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact the physicochemical properties of a drug substance, including its solubility, stability, and bioavailability. A thorough polymorphic screen is a crucial step in drug development.
Experimental Techniques for Polymorphism Screening:
-
Differential Scanning Calorimetry (DSC): To identify different crystalline forms by their melting points and enthalpies of fusion.
-
Powder X-ray Diffraction (PXRD): To analyze the crystal lattice structure of different polymorphs.
-
Thermogravimetric Analysis (TGA): To determine the presence of solvates or hydrates.
-
Hot-Stage Microscopy: To visually observe solid-state transitions.
Synthesis
As an intermediate, the synthesis of 3-(4-Chlorophenyl)morpholine is a key consideration. While the specific industrial synthesis of the hydrochloride salt is proprietary, a plausible synthetic route can be envisioned based on established organic chemistry principles. One common approach for the synthesis of 3-aryl-morpholines involves the reaction of a styrene oxide with an ethanolamine derivative.
Illustrative Synthesis Workflow:
Caption: A potential synthetic route to this compound.
This two-step process involves the nucleophilic ring-opening of 4-chlorostyrene oxide with ethanolamine to form an amino-alcohol intermediate. Subsequent intramolecular cyclization, typically under acidic conditions with dehydration, yields the 3-(4-chlorophenyl)morpholine free base. Treatment with hydrochloric acid then affords the final hydrochloride salt.
Conclusion
This compound is a valuable building block in modern drug discovery and agrochemical research. Its physicochemical properties, including its crystalline nature, melting point, and anticipated solubility in polar solvents, make it a versatile intermediate for chemical synthesis. While specific experimental data for some parameters like pKa and detailed spectral analyses are not widely published, this guide provides a robust framework based on the known chemistry of morpholine derivatives and standard analytical protocols. For researchers and drug development professionals, a thorough in-house characterization of this compound using the methodologies outlined herein is essential to ensure its quality, stability, and effective application in the development of novel and impactful molecules.
References
- 1. rsc.org [rsc.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. 3-(4-CHLOROPHENYL)MORPHOLINE HCL | CymitQuimica [cymitquimica.com]
- 5. 1170797-92-8|this compound|BLD Pharm [bldpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 3-(4-Chlorophenyl)morpholine Hydrochloride
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Chlorophenyl)morpholine hydrochloride is a synthetic molecule featuring a central morpholine ring appended with a 4-chlorophenyl group. While its precise mechanism of action is not yet fully elucidated in dedicated public-domain studies, its structural motifs are prevalent in a multitude of pharmacologically active agents. This guide synthesizes the available information on structurally related compounds to postulate a likely mechanistic profile for this compound. We will delve into its potential as a modulator of key biological targets, including enzymes and receptors within the central nervous system and beyond. This document will further outline a comprehensive, field-proven framework for the experimental validation of these proposed mechanisms, providing researchers with the necessary protocols to rigorously investigate its biological activity.
Introduction: The Morpholine Scaffold and Chlorophenyl Moiety as Pharmacophores
The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability to drug candidates.[1][2] Its presence is associated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The morpholine nitrogen can act as a hydrogen bond acceptor, while the overall conformation of the ring can orient substituents for optimal interaction with biological targets.[3]
The 4-chlorophenyl group is another common feature in bioactive molecules, often contributing to enhanced binding affinity through hydrophobic and electronic interactions. The chlorine atom, being electron-withdrawing, can influence the electronic distribution of the phenyl ring and participate in halogen bonding, a recognized non-covalent interaction with biological macromolecules.
The combination of these two pharmacophores in this compound suggests a high potential for interaction with various biological targets, making it a compound of significant interest for drug discovery and development.[4]
Postulated Mechanisms of Action Based on Structural Analogs
Based on the extensive literature on compounds containing either a morpholine or a chlorophenyl moiety, or both, we can hypothesize several potential mechanisms of action for this compound.
Enzyme Inhibition
The structural characteristics of this compound make it a plausible candidate for an enzyme inhibitor.
-
Cholinesterase Inhibition: Several quinoline derivatives bearing a morpholine group have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.[5] The morpholine moiety in these compounds often interacts with the peripheral anionic site or the catalytic triad of the enzyme.
-
Sterol Biosynthesis Pathway Inhibition: Morpholine-based fungicides are known to inhibit enzymes involved in the ergosterol biosynthesis pathway, such as sterol Δ14-reductase and sterol Δ8-Δ7 isomerase.[6] This mode of action is crucial for their antifungal activity.
-
Kinase Inhibition: The morpholine ring is a key component of several kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket.[1]
Receptor Modulation
The presence of the 4-chlorophenyl ring suggests potential interactions with various receptors, particularly within the central nervous system.
-
Dopamine Receptor Antagonism: Chiral morpholine analogs have been identified as potent and selective antagonists of the dopamine D4 receptor.[7] The substituted phenyl group in these analogs plays a crucial role in receptor binding.
-
Cannabinoid Receptor Modulation: Phenylurea derivatives containing a 4-chlorophenyl group have been developed as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor.[8]
A Framework for Experimental Validation
To elucidate the precise mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. This section provides detailed protocols for key experiments.
Initial Target Screening: Broad-Based Assays
A logical first step is to perform a broad panel screen to identify potential biological targets.
Protocol: Broad Ligand Binding and Enzyme Inhibition Screening
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Selection: Utilize a commercially available broad screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a diverse range of receptors, ion channels, transporters, and enzymes.
-
Primary Screen: Perform an initial single-point screen at a high concentration (e.g., 10 µM) to identify any significant interactions (typically >50% inhibition or stimulation).
-
Data Analysis: Analyze the screening data to identify "hits" – targets that show a significant response to the compound.
In-depth Mechanistic Studies for Validated Hits
Once potential targets are identified, more focused in-vitro and cellular assays are necessary to validate these interactions and elucidate the mechanism.
Protocol: Enzyme Inhibition Kinetics
-
Enzyme and Substrate Preparation: Obtain the purified enzyme of interest and its corresponding substrate. Prepare a series of substrate concentrations bracketing the known Kₘ value.
-
Inhibitor Preparation: Prepare serial dilutions of this compound.
-
Kinetic Assay: In a multi-well plate, combine the enzyme, varying concentrations of the substrate, and varying concentrations of the inhibitor. Initiate the reaction and measure the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the initial reaction velocities against substrate concentration for each inhibitor concentration. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the type of inhibition (competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ).
Protocol: Receptor Binding Assays
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest from a suitable cell line or tissue.
-
Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the receptor in the presence of increasing concentrations of this compound (as the competitor).
-
Separation and Detection: Separate the bound from the unbound radioligand (e.g., by filtration) and quantify the radioactivity of the bound fraction.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the IC₅₀ and subsequently the Kᵢ value.
Protocol: Cellular Functional Assays
-
Cell Culture: Culture a cell line that endogenously or recombinantly expresses the target of interest.
-
Functional Readout: Select an appropriate functional assay that measures the downstream signaling of the target upon activation or inhibition. Examples include:
-
cAMP Assays: For G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.
-
Calcium Mobilization Assays: For GPCRs that couple to Gαq.
-
Reporter Gene Assays: For targets that regulate gene transcription.
-
-
Assay Execution: Treat the cells with varying concentrations of this compound in the presence or absence of a known agonist or antagonist.
-
Data Analysis: Generate dose-response curves to determine the potency (EC₅₀ or IC₅₀) and efficacy of the compound.
Data Presentation and Visualization
Clear and concise presentation of experimental data is crucial for interpretation and communication.
Table 1: Hypothetical Quantitative Data for this compound
| Target | Assay Type | Potency (IC₅₀/EC₅₀/Kᵢ) |
| Acetylcholinesterase | Enzyme Inhibition | 5.2 µM (Kᵢ) |
| Dopamine D4 Receptor | Receptor Binding | 250 nM (Kᵢ) |
| Dopamine D4 Receptor | cAMP Functional Assay | 480 nM (IC₅₀) |
Diagram 1: Proposed Experimental Workflow for Mechanism of Action Elucidation
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups | MDPI [mdpi.com]
- 6. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
CAS number for 3-(4-Chlorophenyl)morpholine hydrochloride
An In-Depth Technical Guide to 3-(4-Chlorophenyl)morpholine Hydrochloride
Executive Summary: This document provides a comprehensive technical overview of this compound (CAS Number: 1170797-92-8). It is intended for researchers, chemists, and drug development professionals who utilize this compound as a key synthetic intermediate. The guide covers its chemical identity, physicochemical properties, a plausible synthetic pathway, detailed analytical characterization protocols, and its principal applications in the pharmaceutical and agrochemical sectors. By integrating field-proven insights with established scientific principles, this whitepaper serves as an authoritative resource for the effective utilization and handling of this versatile chemical building block.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the parent compound, 3-(4-chlorophenyl)morpholine. The salt form enhances stability and solubility, simplifying its handling and use in various reaction conditions[1]. Its core structure consists of a morpholine ring, a heterocyclic motif widely recognized as a "privileged pharmacophore" in medicinal chemistry, substituted with a 4-chlorophenyl group at the 3-position[2][3]. This substitution pattern is critical for its utility in building more complex, biologically active molecules.
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1170797-92-8 | [1][4][5] |
| Molecular Formula | C₁₀H₁₂ClNO·HCl | [1] |
| Molecular Weight | 234.13 g/mol | [1][6][7] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥ 95-98% (typically by HPLC) | [1][8] |
| Melting Point | 198-203 °C | [1] |
| PubChem CID | 17749821 | [1] |
| InChI Key | VKUBCLCJPLUOTA-UHFFFAOYSA-N | [8] |
Plausible Synthetic Pathway and Mechanistic Rationale
The synthesis of substituted morpholines is a well-established field in organic chemistry[9][10]. While proprietary manufacturing details for this compound are not publicly disclosed, a logical and chemically sound synthetic route can be postulated. A common approach involves the cyclization of an appropriate N-substituted diethanolamine derivative.
Causality of Experimental Choices: The selection of a starting material like 2-((2-hydroxy-2-(4-chlorophenyl)ethyl)amino)ethan-1-ol is strategic. This precursor already contains the complete carbon and nitrogen skeleton required for the final morpholine ring, with the chlorophenyl group correctly positioned. The subsequent intramolecular cyclization, typically acid-catalyzed (e.g., using sulfuric acid), is an efficient method for forming the six-membered morpholine ring. The final step, treatment with hydrochloric acid, serves the dual purpose of protonating the basic morpholine nitrogen to form the stable, crystalline hydrochloride salt and facilitating purification through precipitation.
Caption: A plausible synthetic workflow for 3-(4-Chlorophenyl)morpholine HCl.
Analytical Characterization and Quality Control
Ensuring the identity and purity of a synthetic intermediate is paramount for the success of subsequent reactions and the quality of the final product. A multi-modal analytical approach is typically employed, with High-Performance Liquid Chromatography (HPLC) being the primary technique for purity assessment[1].
Trustworthiness Through Self-Validation: The described HPLC protocol is a self-validating system. System suitability tests (SSTs), including retention time reproducibility, peak asymmetry (tailing factor), and theoretical plates, must be performed before sample analysis. These SSTs confirm that the chromatographic system is performing correctly, ensuring the trustworthiness and reliability of the generated purity data.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a standard reverse-phase HPLC method for determining the purity of this compound.
Rationale: A C18 column is selected due to its hydrophobic stationary phase, which effectively retains the moderately nonpolar analyte. A mobile phase of acetonitrile and water provides good separation, while the addition of an acid like trifluoroacetic acid (TFA) ensures sharp, symmetrical peak shapes by suppressing the ionization of any residual free amine. UV detection at a wavelength corresponding to the absorbance maximum of the chlorophenyl group (approx. 225-235 nm) provides high sensitivity.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 230 nm |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile |
Step-by-Step Methodology:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 50:50 water:acetonitrile mixture to create a 1 mg/mL stock solution.
-
System Suitability: Inject a standard solution multiple times (n=5) to verify system performance against pre-defined criteria (e.g., RSD of retention time <1%, tailing factor <1.5).
-
Sample Analysis: Inject the sample solution.
-
Data Processing: Integrate the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (Area %).
Caption: Standard analytical workflow for purity determination by HPLC.
Confirmatory Analyses
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. The expected monoisotopic mass for the free base (C₁₀H₁₂ClNO) is 197.06 Da[11].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure by showing the expected proton and carbon environments and their connectivities.
Applications in Research and Development
This compound is not typically an end-product but rather a crucial starting material or building block in multi-step syntheses[1]. Its value lies in the combination of the pharmacologically significant morpholine ring and the synthetically versatile chlorophenyl group.
-
Pharmaceutical Development: The compound serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders[1][12]. The morpholine moiety can improve pharmacokinetic properties such as solubility and metabolic stability, while the chlorophenyl group can be a key binding element or a handle for further chemical modification (e.g., through cross-coupling reactions).
-
Agrochemical Synthesis: It is also used in the development of advanced crop protection agents. The structural features of the molecule can be incorporated into new pesticides or herbicides to enhance their efficacy and stability[1].
-
Material Science: The compound's properties may lend themselves to the development of specialty polymers and coatings, potentially conferring enhanced durability and chemical resistance[1].
Caption: Role as a versatile intermediate in multi-step synthetic applications.
Safety, Handling, and Storage
Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound. The information provided is based on typical Safety Data Sheets (SDS) for this class of chemical.
-
Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed (H302)[13].
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[13][14].
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. Commercial suppliers often recommend storage at refrigerated temperatures (0-8 °C) to ensure long-term stability[1].
Conclusion
This compound is a high-value chemical intermediate whose utility is rooted in its distinct molecular architecture. Its CAS number is 1170797-92-8. The combination of the proven morpholine pharmacophore and a functionalized phenyl ring makes it a versatile starting point for complex syntheses in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, analytical validation methods, and safety protocols is critical for its effective and safe application in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1170797-92-8|this compound|BLD Pharm [bldpharm.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound [amp.chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 3-(4-CHLOROPHENYL)MORPHOLINE HCL | CymitQuimica [cymitquimica.com]
- 9. Morpholine - Wikipedia [en.wikipedia.org]
- 10. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 11. PubChemLite - this compound (C10H12ClNO) [pubchemlite.lcsb.uni.lu]
- 12. chemimpex.com [chemimpex.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. kishida.co.jp [kishida.co.jp]
An In-Depth Technical Guide to the In Vitro Biological Activity of 3-(4-Chlorophenyl)morpholine hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro biological activity of 3-(4-Chlorophenyl)morpholine hydrochloride. Given the structural alerts within this molecule, particularly the 4-chlorophenyl group attached to a morpholine scaffold, this document outlines a scientifically rigorous, hypothesis-driven approach to its characterization. We will focus on its potential interactions with key targets in the central nervous system, specifically monoamine transporters and enzymes, and provide detailed protocols for a thorough pharmacological evaluation.
Introduction and Scientific Rationale
The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Its incorporation into small molecules can enhance solubility, metabolic stability, and blood-brain barrier permeability.[3] The presence of a 4-chlorophenyl group is a common feature in compounds targeting monoamine systems. For instance, analogs with a 3-(4-chlorophenyl)tropane structure have demonstrated high affinity for the dopamine transporter (DAT).[2][4] This structural precedent strongly suggests that this compound is a compelling candidate for investigation as a modulator of monoamine transporters, with a potential primary affinity for the dopamine transporter.
This guide, therefore, proposes a systematic in vitro evaluation of this compound, beginning with the highest probability targets—the monoamine transporters (DAT, NET, and SERT)—and extending to monoamine oxidase (MAO) enzymes and general cell viability.
Proposed Primary Target Evaluation: Monoamine Transporters
Monoamine transporters are critical regulators of neurotransmission, and their modulation is a key strategy in the treatment of numerous neurological and psychiatric disorders.[5] The initial and most critical step in characterizing this compound is to determine its affinity and functional potency at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Experimental Workflow for Monoamine Transporter Interaction
The following workflow provides a logical progression for characterizing the interaction of the test compound with monoamine transporters.
Caption: Workflow for Monoamine Transporter Evaluation.
Detailed Protocol: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[6] This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Cell membrane preparations from the above cell lines.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding inhibitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[7]
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the washed membranes in a buffer containing a cryoprotectant and store at -80°C until use.[8]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 50-100 µg of protein), the radioligand at a concentration near its Kd, and varying concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).[7]
-
Total and Non-Specific Binding: For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of the respective non-specific binding inhibitor.
-
Incubation: Incubate the plates at room temperature (or 37°C, depending on the specific transporter) for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Detailed Protocol: Neurotransmitter Uptake Assays
These assays measure the functional inhibition of monoamine transporters. Both radiolabeled and fluorescent methods are available.
2.3.1 Radiolabeled Uptake Assay
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates.[9]
-
Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Assay Buffer (e.g., Krebs-HEPES buffer).[9]
-
Test Compound: this compound.
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of the test compound for 10-20 minutes at 37°C.
-
Uptake Initiation: Add the radiolabeled substrate to each well to initiate uptake.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of uptake against the log concentration of the test compound to determine the IC50 value.
2.3.2 Fluorescent Uptake Assay
This method provides a non-radioactive alternative, often with higher throughput.[10][11]
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Fluorescent substrate (e.g., a proprietary dye that mimics monoamine neurotransmitters).[10]
-
Assay Buffer.
-
Test Compound: this compound.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well black, clear-bottom plate.
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Reagent Addition: Add the fluorescent substrate working solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Fluorescence Reading: Measure the fluorescence intensity using a bottom-read fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition based on the fluorescence signal and determine the IC50 value.
Proposed Secondary Target Evaluation: Monoamine Oxidase (MAO)
Compounds that interact with monoamine transporters may also affect the primary enzymes responsible for monoamine metabolism, MAO-A and MAO-B.[12] It is therefore prudent to screen this compound for inhibitory activity against these enzymes.
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for MAO Inhibition Assay.
Detailed Protocol: Fluorometric MAO Inhibition Assay
This assay is highly sensitive and suitable for high-throughput screening.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO Assay Buffer.
-
MAO Substrate (e.g., p-tyramine, which is a substrate for both isoforms).
-
High Sensitivity Probe (e.g., a reagent that reacts with H₂O₂ to produce a fluorescent product).
-
Developer/HRP Enzyme.
-
Known inhibitors for controls: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B).[13]
-
Test Compound: this compound.
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, substrate, probe, and developer according to the manufacturer's instructions.
-
Assay Setup: To the wells of a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B), assay buffer, and varying concentrations of the test compound or control inhibitors.
-
Pre-incubation: Incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate and probe/developer mix to each well to start the reaction.
-
Incubation: Incubate for 20-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for both MAO-A and MAO-B.
General Cellular Viability Assessment
It is essential to determine if the observed biological activities are due to specific interactions with the targets or a result of general cytotoxicity.[9] A simple cytotoxicity assay should be performed in parallel with the primary and secondary target assays.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
HEK293 cells (or another relevant cell line).
-
Complete cell culture medium.
-
Test Compound: this compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a period that matches the duration of the primary assays (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (concentration that causes 50% cytotoxicity).
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table to allow for easy comparison of the compound's potency and selectivity.
Table 1: Summary of In Vitro Biological Activity of this compound
| Assay Type | Target | Parameter | Value (nM) |
| Radioligand Binding | DAT | Ki | TBD |
| NET | Ki | TBD | |
| SERT | Ki | TBD | |
| Functional Uptake | DAT | IC50 | TBD |
| NET | IC50 | TBD | |
| SERT | IC50 | TBD | |
| Enzyme Inhibition | MAO-A | IC50 | TBD |
| MAO-B | IC50 | TBD | |
| Cytotoxicity | HEK293 | CC50 | TBD |
TBD: To be determined.
Interpretation:
-
Potency: Lower Ki and IC50 values indicate higher potency.
-
Selectivity: Compare the Ki or IC50 values across the different targets. A significantly lower value for one target over the others (e.g., a >10-fold difference) suggests selectivity.
-
Therapeutic Index: A large ratio of CC50 to the potent Ki or IC50 values (CC50/IC50) suggests a favorable therapeutic window, where the compound is active at concentrations well below those that cause general cell death.
By following this comprehensive guide, researchers can systematically and rigorously characterize the in vitro biological activity of this compound, providing a solid foundation for further drug development efforts.
References
- 1. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Recovery of dopamine transporter binding and function after intrastriatal administration of the irreversible inhibitor RTI-76 {3 beta-(3p-chlorophenyl)tropan-2 beta-carboxylic acid p-isothiocyanatophenylethyl ester hydrochloride} | RTI [rti.org]
- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Pharmacological characterization of a fluorescent uptake assay for the noradrenaline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. evotec.com [evotec.com]
An In-Depth Technical Guide to the Discovery and Synthesis of 3-(4-Chlorophenyl)morpholine Hydrochloride Derivatives
Abstract
The morpholine ring is a privileged heterocyclic scaffold, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. This guide provides a comprehensive technical overview of a specific, high-value subclass: 3-(4-Chlorophenyl)morpholine hydrochloride derivatives. We will explore the strategic rationale behind their discovery, delve into robust synthetic methodologies with detailed protocols, analyze critical structure-activity relationships (SAR), and discuss their established and emerging therapeutic applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this important chemical scaffold.
The Strategic Importance of the 3-(4-Chlorophenyl)morpholine Scaffold
The fusion of a morpholine ring with a 3-aryl substituent creates a conformationally constrained scaffold that presents a specific vector for interaction with biological targets. The choice of a 4-chlorophenyl group is a deliberate and common strategy in medicinal chemistry for several key reasons:
-
Modulation of Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can enhance membrane permeability and facilitate entry into the central nervous system (CNS).
-
Metabolic Stability: The carbon-chlorine bond is strong and resistant to metabolic degradation, often blocking a potential site of oxidative metabolism on the phenyl ring, thereby increasing the compound's half-life.[5]
-
Target Engagement: The chloro-substituent can engage in specific halogen bonding or occupy hydrophobic pockets within a target protein, enhancing binding affinity and selectivity.
Consequently, 3-(4-Chlorophenyl)morpholine serves as a crucial intermediate and core structure for a range of pharmacologically active agents, particularly in the development of therapeutics for neurological disorders, inflammation, and oncology.[6][7]
Core Synthetic Strategies and Methodologies
The synthesis of 3-aryl-morpholines can be approached through several strategic pathways. The selection of a specific route often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.
Strategy A: Di-alkylation and Cyclization of Aryl-Ethanolamines
This is a classical and robust approach for constructing the morpholine ring. The core principle involves the cyclization of a 1-(4-chlorophenyl)-2-aminoethanol precursor with a two-carbon synthon that acts as a di-electrophile.
Causality and Rationale: This method provides excellent control over the stereochemistry at the C3 position if an enantiopure amino alcohol is used as the starting material. The choice of the cyclizing agent (e.g., 1,2-dibromoethane vs. chloroacetyl chloride followed by reduction) allows for flexibility in reaction conditions and scale.
Generalized Protocol: Synthesis via Chloroacetylation and Reduction
-
N-Chloroacetylation: 1-(4-Chlorophenyl)-2-aminoethanol is reacted with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent like dichloromethane (DCM) at low temperature (0 °C to rt) to form the N-(2-chloroacetyl) intermediate.
-
Intramolecular Williamson Ether Synthesis: The resulting amide is treated with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The base deprotonates the hydroxyl group, which then acts as a nucleophile, displacing the chloride on the adjacent acetyl group to form a morpholin-3-one intermediate.
-
Lactam Reduction: The morpholinone is then reduced to the desired morpholine. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LAH) or borane-THF complex (BH3·THF) in an anhydrous solvent.
-
Salt Formation: The final free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a compatible solvent to precipitate the stable this compound salt.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-(4-Chlorophenyl)morpholine HCl.
Strategy B: Multi-Component Reactions (MCRs)
Modern synthetic chemistry often favors MCRs for their efficiency and ability to generate complex molecules in a single step. Copper-catalyzed reactions are particularly effective for synthesizing highly substituted morpholines.[8][9]
Causality and Rationale: This approach capitalizes on the in situ formation of reactive intermediates. For example, a copper catalyst can activate a diazo compound to form a copper carbenoid, which then reacts with an imine formed from the condensation of an amino alcohol and an aldehyde. This strategy is highly convergent and ideal for building libraries of analogues for SAR studies.
Generalized Protocol: Copper-Catalyzed Three-Component Synthesis
-
Reaction Setup: A mixture of a 2-amino alcohol, a 4-chlorobenzaldehyde, and a diazomalonate is prepared in a suitable solvent (e.g., DCM or toluene).
-
Catalysis: A copper(I) catalyst, such as Cu(MeCN)4PF6, is added to the mixture.
-
Reaction Progression: The reaction is stirred at room temperature or with gentle heating. The mechanism involves the in situ formation of an imino alcohol, which then reacts with a copper carbenoid generated from the diazomalonate, leading to cyclization and formation of the highly substituted morpholine ring.[8]
-
Workup and Purification: The reaction is quenched, and the product is purified via column chromatography. Subsequent functional group manipulations (e.g., ester reduction, decarboxylation) can be performed to yield the desired derivative, followed by hydrochloride salt formation.
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is critical for optimizing lead compounds. For the 3-(4-chlorophenyl)morpholine scaffold, key modifications can drastically alter biological activity.
| Modification Site | Structural Change | Typical Effect on Activity/Properties | Rationale |
| Phenyl Ring (C3) | Shifting Chloro (2- or 3-position) | Alters binding geometry and electronics, often reducing potency compared to the 4-position. | The 4-position provides a specific vector that fits well into many hydrophobic pockets. |
| Replacing Chloro (e.g., -F, -Br, -CF3) | Modulates lipophilicity and potential for halogen bonding. Potency is highly target-dependent. | Fine-tunes electronic properties and size to optimize target engagement. | |
| Morpholine Nitrogen (N4) | Alkylation/Arylation | Introduces new interaction points; crucial for targeting specific receptors (e.g., GPCRs). | N-substituents can extend into solvent-exposed regions or secondary binding pockets. |
| Acylation | Generally decreases basicity and may improve cell permeability; often used for prodrugs. | Modifies pharmacokinetic profile and metabolic stability. | |
| Morpholine Ring (C2, C5, C6) | Alkyl Substitution | Can provide conformational restriction, improve metabolic stability, or introduce new chiral centers. | Substituents can block metabolic hotspots or provide additional hydrophobic interactions. |
SAR Visualization
Caption: Key Structure-Activity Relationship points on the morpholine scaffold.
Pharmacological Applications and Therapeutic Potential
The 3-(4-Chlorophenyl)morpholine scaffold is a versatile intermediate used in the synthesis of compounds targeting a wide array of biological systems.[6][10]
| Therapeutic Area | Biological Target(s) | Rationale & Examples |
| Neurological Disorders | Dopamine Receptors (D2, D3), Serotonin Receptors | The rigid scaffold mimics endogenous ligands. Derivatives have been explored as antagonists for CNS disorders.[11] |
| Pain & Inflammation | Opioid Receptors, COX enzymes | The core structure is found in molecules with analgesic and anti-inflammatory properties.[6][8] |
| Oncology | Protein Kinases (e.g., mTOR), Topoisomerase II | The morpholine moiety can improve solubility and pharmacokinetic profiles of kinase inhibitors. The overall structure can intercalate or bind to enzyme active sites.[1][4][7] |
| Agrochemicals | Various enzyme systems in pests/fungi | Used as a building block for fungicides and other crop protection agents due to its stability and biological activity.[6][10] |
Detailed Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)morpholin-3-one
This protocol details the critical cyclization step, a self-validating system where successful ring closure is confirmed by characterization.
Materials & Reagents:
-
N-(2-chloro-1-(4-chlorophenyl)ethyl)acetamide (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet is charged with sodium hydride (1.2 eq). The mineral oil is removed by washing with anhydrous hexanes (3x), and the NaH is dried under a stream of argon.
-
Solvent Addition: Anhydrous THF is added to the flask via cannula to create a slurry. The suspension is cooled to 0 °C in an ice-water bath.
-
Substrate Addition: A solution of N-(2-chloro-1-(4-chlorophenyl)ethyl)acetamide (1.0 eq) in anhydrous THF is added dropwise to the stirred NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by slowly adding saturated aqueous NH4Cl solution at 0 °C to neutralize the excess NaH.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3x).
-
Washing & Drying: The combined organic layers are washed with water, then with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
-
Purification & Characterization: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 5-(4-Chlorophenyl)morpholin-3-one. The structure is confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Future Directions
The this compound framework represents a cornerstone in modern medicinal chemistry. Its synthesis is well-established through multiple, robust pathways that can be tailored for diversity-oriented synthesis or large-scale production. The predictable influence of its core components on the physicochemical and pharmacological properties of its derivatives makes it an invaluable scaffold for drug discovery.[6]
Future research will likely focus on the development of novel, more efficient, and stereoselective synthetic methods, including asymmetric catalysis and flow chemistry applications. Further exploration of this scaffold in new therapeutic areas, driven by high-throughput screening and computational docking studies, will undoubtedly uncover new lead compounds with improved efficacy and safety profiles.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 8. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 11. Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Pharmacokinetic Characterization of 3-(4-Chlorophenyl)morpholine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3-(4-Chlorophenyl)morpholine hydrochloride is a research compound for which extensive public pharmacokinetic data is not available. This guide, therefore, provides a comprehensive framework and series of established protocols for determining its pharmacokinetic profile, rather than presenting existing data. The methodologies described herein are standard in the field of drug metabolism and pharmacokinetics (DMPK) for the evaluation of novel small molecules.
Introduction: The Role of Pharmacokinetics in Drug Discovery
The journey of a new chemical entity (NCE) from the laboratory to the clinic is contingent upon a thorough understanding of its pharmacokinetic (PK) profile. Pharmacokinetics, often described as what the body does to a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2][3] A comprehensive ADME profile is critical for predicting a drug's efficacy and safety, establishing appropriate dosing regimens, and anticipating potential drug-drug interactions.[4] For novel structures like this compound, a substituted morpholine, early and systematic PK profiling is paramount to identify potential liabilities and guide medicinal chemistry efforts. The morpholine ring is a common scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties like solubility and for its metabolic stability.[4][5] However, its presence can also influence interactions with drug-metabolizing enzymes.[4][6]
This technical guide outlines a strategic, multi-tiered approach to elucidate the pharmacokinetic characteristics of this compound, beginning with fundamental physicochemical and in vitro assays and progressing to definitive in vivo studies in preclinical species.
Part 1: Foundational Physicochemical and In Vitro ADME Profiling
Early-stage in vitro ADME assays are cost-effective, high-throughput methods to gain initial insights into a compound's drug-like properties.[7] These studies are performed in controlled laboratory settings, using subcellular fractions or cell-based systems to predict the behavior of the compound in a living organism.[2][8]
Physicochemical Properties
The intrinsic properties of a molecule govern its behavior in biological systems. Two key parameters are solubility and lipophilicity.
-
Aqueous Solubility: A drug must be in solution to be absorbed. Poor solubility can be a major hurdle to achieving adequate drug exposure.
-
Lipophilicity (LogD): The LogD (distribution coefficient at a specific pH, typically 7.4) measures a compound's preference for a lipid versus an aqueous environment. It influences permeability, plasma protein binding, and metabolism.[9]
Table 1: Key Physicochemical Assays
| Parameter | Assay Type | Rationale & Interpretation |
| Solubility | Kinetic or Thermodynamic Solubility | Determines the maximum concentration of the compound that can be dissolved in an aqueous buffer (e.g., PBS at pH 7.4). Low solubility may predict poor absorption. |
| Lipophilicity | Shake-flask or HPLC-based LogD₇.₄ | Measures the partitioning between octanol and buffer at pH 7.4. A LogD in the range of 1-3 is often optimal for oral absorption. |
In Vitro ADME Assays
A standard panel of in vitro assays provides crucial data on a compound's likely absorption, metabolic fate, and potential for drug-drug interactions.[1][7]
Table 2: Standard Tier 1 In Vitro ADME Screening Panel
| ADME Process | Assay | Experimental System | Key Output | Interpretation for this compound |
| Absorption | Caco-2 Permeability | Human colon adenocarcinoma cell line | Apparent Permeability (Papp) | High Papp suggests good potential for oral absorption. Also identifies if the compound is a substrate for efflux transporters like P-gp. |
| Metabolism | Metabolic Stability | Human and Rat Liver Microsomes (HLM, RLM) | Half-life (t½), Intrinsic Clearance (CLint) | A short half-life suggests rapid metabolism, which may lead to low oral bioavailability and require frequent dosing.[9] |
| Distribution | Plasma Protein Binding (PPB) | Equilibrium Dialysis (e.g., RED) or Ultrafiltration | Percent Bound (%) | High PPB (>99%) means only a small fraction of the drug is free to exert its pharmacological effect.[9] |
| Drug Interactions | CYP450 Inhibition | Recombinant human CYP enzymes (e.g., 3A4, 2D6, 2C9) | IC₅₀ (Inhibitory Concentration 50%) | A low IC₅₀ indicates a high potential for inhibiting the metabolism of other drugs, leading to drug-drug interactions. |
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate at which this compound is metabolized by liver enzymes.
Causality: Liver microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of drugs. This assay is a primary screen to predict hepatic clearance in vivo.[1] A compound that is rapidly metabolized here will likely have high first-pass metabolism and poor oral bioavailability.
Methodology:
-
Preparation: this compound is incubated at a low concentration (e.g., 1 µM) with human liver microsomes in a phosphate buffer at 37°C.
-
Initiation: The metabolic reaction is started by adding the cofactor NADPH.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.[10][11]
-
Data Processing: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance.
Part 2: In Vivo Pharmacokinetic Studies in Preclinical Species
Following promising in vitro data, in vivo studies are conducted to understand how the drug behaves in a whole organism.[8] Rodents, such as rats or mice, are typically the first species used.[3][12][13]
Study Design: The Single-Dose PK Study
The cornerstone of in vivo profiling is the single-dose PK study, which is essential for understanding a drug's exposure and disposition.[3][13] This typically involves administering the compound by both an intravenous (IV) and an oral (PO) route to different groups of animals.
-
Intravenous (IV) Administration: Bypasses absorption, providing direct information on distribution, metabolism, and excretion. Key parameters derived include Clearance (CL), Volume of Distribution (Vd), and Half-life (t½).
-
Oral (PO) Administration: Provides data on the rate and extent of absorption. Key parameters include Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), and Area Under the Curve (AUC).
Causality: Comparing the AUC from the oral dose to the AUC from the IV dose allows for the calculation of Oral Bioavailability (%F) , a critical parameter that measures the fraction of the administered oral dose that reaches systemic circulation.
Workflow for a Rodent Pharmacokinetic Study
Caption: Workflow for a typical rodent single-dose pharmacokinetic study.
Bioanalytical Method Development
A robust and validated bioanalytical method is the foundation of any PK study.[10][11] Its purpose is to accurately and precisely quantify the concentration of this compound in biological matrices like plasma.
Core Requirements for the Bioanalytical Method (LC-MS/MS):
-
Selectivity: The method must be able to distinguish the analyte from endogenous components in the plasma.[10]
-
Accuracy & Precision: The measured concentrations must be close to the true values and be reproducible.[10]
-
Sensitivity: The Lower Limit of Quantification (LLOQ) must be low enough to measure concentrations at the tail end of the PK profile.
-
Stability: The analyte must be stable during sample collection, processing, and storage.[11]
Preliminary Safety and Dose Range Finding
Before initiating formal PK studies, a dose range-finding or acute toxicity study is often performed.[14][15] This involves administering single, escalating doses to a small number of animals to identify a maximum tolerated dose (MTD).[16] This information is crucial for selecting appropriate and safe dose levels for the main PK studies and provides preliminary safety data.[14][15] Animals are typically observed for 14 days for signs of toxicity.[14][17]
Part 3: Data Interpretation and Next Steps
The data generated from the in vitro and in vivo studies are synthesized to form a complete picture of the compound's pharmacokinetic profile.
Table 3: Hypothetical Pharmacokinetic Data Summary for this compound in Rat
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Interpretation |
| t½ (h) | 4.5 | 4.7 | Moderate elimination half-life. |
| CL (mL/min/kg) | 15 | - | Clearance is low relative to liver blood flow, suggesting metabolism is not extremely rapid. |
| Vd (L/kg) | 3.0 | - | Moderate volume of distribution, suggesting some tissue penetration. |
| AUC (ng*h/mL) | 1100 | 4400 | Dose-proportional exposure is observed. |
| Cmax (ng/mL) | - | 950 | Peak plasma concentration after oral dosing. |
| Tmax (h) | - | 1.0 | Rapidly absorbed after oral administration. |
| F (%) | - | 40% | Moderate oral bioavailability. |
Expert Analysis & Forward Plan: Based on this hypothetical profile, this compound exhibits several favorable drug-like properties, including rapid absorption, a moderate half-life, and moderate oral bioavailability. The low clearance predicted by the in vitro microsomal stability assay is consistent with the in vivo data.
Next steps in the drug development process would include:
-
Metabolite Identification: Identifying the major metabolites to understand metabolic pathways and ensure they are not pharmacologically active or toxic.[2]
-
Pharmacokinetics in a Non-Rodent Species: Evaluating the PK profile in a second species (e.g., dog or non-human primate) as required for regulatory submissions.[15]
-
PK/PD Modeling: Integrating pharmacokinetic data with pharmacodynamic (efficacy) data to establish a relationship between drug exposure and therapeutic effect.
By following this structured approach, researchers can build a comprehensive and reliable pharmacokinetic profile for this compound, enabling informed decisions on its potential for further development as a therapeutic candidate.
References
- 1. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 2. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. admescope.com [admescope.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Bioanalytical method development and validation by lc-ms/ms [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. fda.gov [fda.gov]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. Single dose acute toxicity studies | NC3Rs [nc3rs.org.uk]
- 17. downloads.regulations.gov [downloads.regulations.gov]
A Comprehensive Technical Guide to the Preliminary Toxicological Evaluation of 3-(4-Chlorophenyl)morpholine hydrochloride
Abstract
This technical guide provides a detailed framework for conducting preliminary toxicology studies on 3-(4-Chlorophenyl)morpholine hydrochloride (CAS RN: 1170797-92-8), a versatile intermediate in pharmaceutical and agrochemical development.[1] Given its potential application in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders, a thorough understanding of its safety profile is paramount.[1] This document outlines a phased, scientifically-driven approach, from in silico and in vitro assessments to foundational in vivo studies. The methodologies described herein are grounded in established regulatory principles, such as the International Council for Harmonisation (ICH) guidelines, and are designed to provide a robust initial characterization of the compound's toxicological properties. The ultimate goal is to identify potential hazards, establish a preliminary safety margin, and inform the decision-making process for further drug development.
Introduction: The Scientific Imperative
This compound is a synthetic compound with significant potential as a building block for bioactive molecules.[1] The presence of the morpholine ring, a common scaffold in central nervous system (CNS) drug discovery, suggests its utility in developing agents that can cross the blood-brain barrier.[2] The chlorophenyl group further enhances its pharmacological potential.[1] However, these same structural features necessitate a comprehensive toxicological evaluation.
The toxicological profile of the parent morpholine compound includes oral and dermal toxicity, as well as skin and eye corrosion.[3] Furthermore, related chlorophenyl-morpholine structures are noted to be harmful if swallowed and toxic in contact with skin.[4] This guide, therefore, proposes a logical, tiered approach to elucidate the specific safety profile of the hydrochloride salt, beginning with non-animal methods and progressing to limited, well-defined in vivo studies.
Our approach is guided by the principles of the 3Rs (Replacement, Reduction, and Refinement) and is designed to generate the maximum amount of information from the minimum number of well-designed experiments.
Phase I: Foundational Characterization and In Silico Assessment
Before embarking on biological testing, a thorough understanding of the test article's physicochemical properties is essential. This data informs formulation strategies and aids in the interpretation of toxicological findings.
Physicochemical Properties
A summary of the known properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1170797-92-8 | [1] |
| Molecular Formula | C10H12ClNO·HCl | [1] |
| Molecular Weight | 234.13 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 198-203 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Experimental Protocol: Solubility and Stability Determination
-
Solubility Assessment: Determine the solubility of the test article in a range of vehicles, including water, saline, and common preclinical formulation vehicles (e.g., 0.5% methylcellulose, 5% DMSO/95% saline). This is crucial for selecting appropriate vehicles for in vitro and in vivo studies.
-
Stability Analysis: Evaluate the stability of the compound in the selected vehicles over a relevant timeframe (e.g., 4 hours at room temperature and 24 hours at 2-8°C) using a validated HPLC method. This ensures that the administered dose is accurate and that degradation products are not confounding the results.
In Silico Toxicological Prediction
Computational toxicology models can provide an early indication of potential liabilities.
Experimental Protocol: QSAR and DEREK Analysis
-
QSAR Modeling: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicities, including mutagenicity, carcinogenicity, and organ-specific toxicities.
-
DEREK Nexus® Assessment: Employ a knowledge-based expert system like DEREK (Deductive Estimation of Risk from Existing Knowledge) to identify structural alerts that may be associated with specific toxicological endpoints.
The workflow for this initial assessment phase is depicted below.
Caption: Phase I Workflow: Foundational Characterization and In Silico Analysis.
Phase II: In Vitro Toxicology
The second phase employs a battery of in vitro assays to assess cytotoxicity, genotoxicity, and potential for specific organ toxicity, particularly cardiotoxicity, without the use of live animals.
Cytotoxicity Assessment
Determining the concentration at which a compound causes cell death is a fundamental starting point for dose selection in subsequent, more complex assays.
Experimental Protocol: Neutral Red Uptake (NRU) Assay
-
Cell Culture: Plate a relevant cell line (e.g., Balb/c 3T3 fibroblasts) in 96-well plates and incubate for 24 hours.
-
Compound Exposure: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 1000 µM) for 24 hours.
-
Neutral Red Staining: Incubate the cells with a medium containing neutral red, a vital dye that accumulates in the lysosomes of viable cells.
-
Extraction and Measurement: Extract the dye from the cells and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration that causes a 50% reduction in viability (IC50) relative to the vehicle control.
Genotoxicity Assessment
Assessing the mutagenic potential of a new chemical entity is a critical regulatory requirement. The bacterial reverse mutation assay, or Ames test, is a standard initial screen.
Experimental Protocol: Ames Test (OECD TG 471)
-
Bacterial Strains: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with known mutations in the histidine and tryptophan operons, respectively.
-
Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to a range of concentrations of the test article on agar plates.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the required amino acid). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.
Safety Pharmacology: hERG Channel Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a key indicator of potential QT interval prolongation and risk of Torsades de Pointes arrhythmia. This is a mandatory component of safety pharmacology evaluation.[5]
Experimental Protocol: Automated Patch Clamp (ICH S7B)
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology: Employ an automated patch-clamp system to measure hERG channel currents in response to a voltage clamp protocol.
-
Compound Application: Apply a range of concentrations of this compound to the cells.
-
Data Analysis: Determine the IC50 for hERG channel inhibition. This data is crucial for assessing cardiovascular risk.[5]
Caption: Phase II Workflow: In Vitro Toxicology and Safety Assessment.
Phase III: In Vivo Acute Toxicity and Safety Pharmacology
Should the in vitro data support further investigation, a limited set of in vivo studies is warranted to understand the compound's effects in a whole organism. These studies are designed to comply with ICH S7A guidelines for safety pharmacology.[6]
Acute Oral Toxicity (OECD TG 423: Acute Toxic Class Method)
This study aims to determine the acute oral toxicity of the compound and identify signs of toxicity.
Experimental Protocol:
-
Species: Use a single rodent species, typically female Wistar or Sprague-Dawley rats.
-
Dosing: Administer the compound by oral gavage in a stepwise procedure using a limited number of animals per step. Starting doses are selected based on in vitro cytotoxicity and data from related compounds like 2-(4-chlorophenyl)-2-methyl-morpholine hydrochloride (LD50 >1 g/kg in mice).[7]
-
Observations: Monitor animals closely for mortality, clinical signs of toxicity (e.g., changes in behavior, coordination, autonomic signs), and body weight changes for up to 14 days.
-
Necropsy: Conduct a gross necropsy on all animals at the end of the study.
-
Endpoint: The study allows for the classification of the substance into a GHS toxicity category.
Core Battery Safety Pharmacology
The core battery of safety pharmacology studies investigates the effects of the test substance on vital organ systems, including the central nervous, cardiovascular, and respiratory systems.[5][6] These endpoints can often be integrated into general toxicology studies to reduce animal use.[6]
Experimental Protocol: Integrated CNS, Cardiovascular, and Respiratory Assessment in the Rat
-
Animals and Dosing: Use telemetry-implanted male rats. Administer single doses of this compound at three dose levels (low, mid, high) and a vehicle control. Dose selection should be based on the acute toxicity study.
-
Central Nervous System (CNS) Assessment:
-
Functional Observational Battery (FOB)/Irwin Screen: Conduct a detailed clinical observation of the animals at peak plasma concentration (Tmax) and at several time points post-dose. Assess parameters such as home cage activity, handling reactivity, and autonomic signs (e.g., salivation, pupil size).
-
Motor Activity: Quantify locomotor activity using automated systems.
-
-
Cardiovascular Assessment:
-
Telemetry: Continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) via implanted telemetry devices. This allows for the assessment of potential effects on QT interval, heart rate variability, and blood pressure.
-
-
Respiratory Assessment:
-
Whole-Body Plethysmography: Measure respiratory rate and tidal volume at relevant time points post-dose.
-
Data Presentation: Expected Outcomes
| Parameter | Low Dose | Mid Dose | High Dose | Vehicle Control |
| Mortality | 0/3 | 0/3 | 1/3 | 0/3 |
| CNS (FOB Score) | No change | Mild sedation | Moderate ataxia | No change |
| Mean Arterial Pressure (mmHg) | No change | ↓ 10% | ↓ 25% | No change |
| Heart Rate (bpm) | No change | ↑ 15% | ↑ 30% | No change |
| QTc Interval (ms) | No change | No change | Slight increase | No change |
| Respiratory Rate (breaths/min) | No change | No change | ↓ 20% | No change |
This table represents hypothetical data for illustrative purposes.
Conclusion and Path Forward
The preliminary toxicology program outlined in this guide provides a systematic and resource-efficient pathway to characterize the safety profile of this compound. The data generated will enable a comprehensive risk assessment, identifying potential hazards to vital organ systems and establishing a preliminary therapeutic window. Positive findings, such as genotoxicity or significant cardiovascular effects at low exposures, would be critical stop-development signals. Conversely, a clean profile would provide the necessary confidence to proceed to more extensive repeat-dose toxicity studies and, ultimately, to support an Investigational New Drug (IND) application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]
- 4. 4-(4-Chlorophenyl)morpholine | C10H12ClNO | CID 10420251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. altasciences.com [altasciences.com]
- 7. RTECS NUMBER-QE0479507-Chemical Toxicity Database [drugfuture.com]
An In-depth Technical Guide to the Solubility Characteristics of 3-(4-Chlorophenyl)morpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the essential solubility characteristics of 3-(4-Chlorophenyl)morpholine hydrochloride. As a critical parameter in drug development, a thorough understanding of a compound's solubility governs its formulation, bioavailability, and ultimately, its therapeutic efficacy. This document is designed to equip researchers with the foundational knowledge and practical methodologies to accurately characterize the solubility profile of this compound.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a versatile chemical entity utilized in pharmaceutical and agrochemical research.[1] Its hydrochloride salt form suggests an approach to enhance the aqueous solubility and stability of the parent molecule, a common strategy for weakly basic compounds.[2][3] Understanding the solubility of this active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of preformulation studies that dictates the subsequent developmental pathway.[4][5] Poor aqueous solubility can lead to low and variable oral bioavailability, posing significant challenges to achieving therapeutic concentrations in vivo.[5][6] Therefore, a comprehensive assessment of its solubility is paramount.
This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, focusing on methodologies that provide robust and decision-enabling data. We will explore both kinetic and thermodynamic solubility, providing the rationale behind each experimental choice.
Theoretical Framework: Understanding Solubility Equilibria
The solubility of a compound is defined as the maximum concentration that can be achieved in a particular solvent at a given temperature and pressure, while in equilibrium with an excess of the solid compound.[4] For an ionizable compound such as a hydrochloride salt, the solubility is intrinsically linked to the pH of the aqueous medium.[6]
Kinetic versus Thermodynamic Solubility
In the realm of drug discovery and development, two primary types of solubility measurements are employed: kinetic and thermodynamic.[7]
-
Kinetic Solubility is typically assessed in early drug discovery.[7][8] It measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock solution (e.g., DMSO) to an aqueous buffer.[8][9] This method is high-throughput and provides an early indication of potential solubility liabilities.[9] However, it often overestimates the true solubility as the compound may not have had sufficient time to reach its most stable, crystalline form, potentially existing in a supersaturated or amorphous state.[4][10]
-
Thermodynamic Solubility , also known as equilibrium solubility, represents the true saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium.[4][7] This measurement is more time and resource-intensive but is crucial for later stages of drug development, including formulation and biopharmaceutics classification.[7] The shake-flask method is the gold standard for determining thermodynamic solubility.[11]
The following diagram illustrates the conceptual relationship between these two solubility measurements.
Caption: Relationship between kinetic and thermodynamic solubility in drug development.
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound.
Determination of Kinetic Solubility via Turbidimetry
This high-throughput method is ideal for early-stage assessment.
Principle: A concentrated DMSO stock solution of the compound is serially diluted in aqueous buffer. The concentration at which precipitation is first observed (indicated by turbidity) is considered the kinetic solubility.
Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: In a 96-well microplate, add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Serial Dilution: Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO. Perform a serial 2-fold dilution across the plate.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a plate reader.
-
Data Analysis: The kinetic solubility is the highest concentration at which the turbidity is not significantly different from the buffer blank.
Caption: Workflow for kinetic solubility determination by turbidimetry.
Determination of Thermodynamic (Equilibrium) Solubility via the Shake-Flask Method
This method is the gold standard for determining the true solubility of a compound and is recommended for Biopharmaceutics Classification System (BCS) studies.[12][13]
Principle: An excess amount of the solid compound is agitated in a specific buffer at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is quantified.
Protocol:
-
Buffer Preparation: Prepare a series of buffers covering the physiological pH range of 1.2 to 6.8.[12] Recommended buffers include 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[12] All buffers should be pre-equilibrated to 37 ± 1 °C.[12][13]
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume (e.g., 5 mL) of each buffer. The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaking water bath or incubator at 37 ± 1 °C. Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary study can determine the time to reach equilibrium.[13]
-
pH Measurement: After equilibration, measure and record the final pH of each suspension.[12]
-
Sample Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm filter. Ensure the filter material does not adsorb the compound.
-
Quantification: Accurately dilute the clear filtrate with the appropriate mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][14] A standard calibration curve must be prepared.
-
Replicates: Perform a minimum of three replicate determinations for each pH condition.[12]
Caption: Workflow for thermodynamic solubility determination via the shake-flask method.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear and concise format.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO·HCl | [1] |
| Molecular Weight | 234.13 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 198-203 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
pH-Dependent Thermodynamic Solubility
The results from the shake-flask experiment should be tabulated to illustrate the pH-solubility profile.
| pH of Buffer | Mean Solubility (mg/mL) | Standard Deviation |
| 1.2 | Experimental Value | Experimental Value |
| 4.5 | Experimental Value | Experimental Value |
| 6.8 | Experimental Value | Experimental Value |
| Other pH (if tested) | Experimental Value | Experimental Value |
Table to be populated with experimental data.
Interpretation: As a hydrochloride salt of a likely basic morpholine nitrogen, this compound is expected to exhibit higher solubility at lower pH values where the amine is fully protonated. As the pH increases towards the pKa of the morpholine nitrogen, the free base form will begin to predominate, which is typically less soluble, leading to a decrease in the measured solubility.
Conclusion
The solubility of this compound is a critical attribute that must be thoroughly characterized to support successful drug development. This guide has outlined the fundamental principles and provided detailed, actionable protocols for determining both its kinetic and thermodynamic solubility. By employing these standardized methods, researchers can generate high-quality, reliable data to inform critical decisions in lead optimization, formulation development, and regulatory submissions. The provided frameworks for experimental design and data presentation are intended to ensure a comprehensive and scientifically rigorous evaluation of this compound's solubility profile.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Aqueous Solubility Assay | Bienta [bienta.net]
- 9. enamine.net [enamine.net]
- 10. ovid.com [ovid.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. who.int [who.int]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. lifechemicals.com [lifechemicals.com]
A Technical Guide and Research Framework for 3-(4-Chlorophenyl)morpholine hydrochloride
Abstract
This technical guide provides a comprehensive overview and a proposed research framework for the compound 3-(4-Chlorophenyl)morpholine hydrochloride. Publicly available data on this specific molecule is sparse; therefore, this document synthesizes information from analogous structures and the broader chemical class of phenylmorpholines to establish a robust starting point for new research initiatives. We present its known properties, a plausible synthetic route, and a detailed pharmacological screening cascade designed for its initial characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to investigate this and related compounds, offering insights into experimental design, protocol validation, and potential therapeutic applications based on established structure-activity relationships within the morpholine class.
Introduction: Rationale for Investigation
This compound is a heterocyclic compound identified as a versatile building block in medicinal and agricultural chemistry.[1] The core structure features a morpholine ring, a privileged pharmacophore known to improve pharmacokinetic properties and confer a wide range of biological activities, connected to a 4-chlorophenyl moiety.[2][3] The morpholine ring's unique physicochemical properties, including its pKa and flexible conformation, make it a valuable component in CNS-active compounds for enhancing blood-brain barrier permeability.[3]
While specific research on this exact molecule is not extensively published, its constituent parts suggest significant potential. The phenylmorpholine scaffold is the backbone of compounds like the appetite suppressant Phenmetrazine, and more complex derivatives are potent antagonists of the neurokinin-1 (Substance P) receptor, with applications in treating emesis and neuropsychiatric disorders.[4][5] The addition of a chloro-substituent on the phenyl ring is a common medicinal chemistry strategy to modulate metabolic stability and receptor affinity.[1]
Therefore, this compound stands as a promising, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis and systematic pharmacological evaluation.
Physicochemical Properties and Proposed Synthesis
Physicochemical Data
A summary of the known and predicted properties of 3-(4-Chlorophenyl)morpholine is presented below. This data is essential for planning synthetic procedures, formulation, and initial biochemical assays.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO (Base) / C₁₀H₁₃Cl₂NO (HCl Salt) | [6][7] |
| Molecular Weight | 197.66 g/mol (Base) / 234.12 g/mol (HCl Salt) | [6][8] |
| InChIKey | NGXIQCGISJJWHS-UHFFFAOYSA-N | [6] |
| XlogP (Predicted) | 1.6 | [6] |
| Appearance | White Powder (predicted) | [9] |
Proposed Retrosynthetic Pathway
Based on established methods for the synthesis of morpholine derivatives, a plausible pathway for the preparation of 3-(4-Chlorophenyl)morpholine is outlined below.[5][10] The most direct approach involves the cyclization of a substituted amino alcohol, which itself can be derived from a corresponding epoxide and ethanolamine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C10H12ClNO) [pubchemlite.lcsb.uni.lu]
- 7. rdchemicals.com [rdchemicals.com]
- 8. This compound [amp.chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: High-Throughput Screening for Monoamine Transporter Inhibitors Using 3-(4-Chlorophenyl)morpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potent Modulator of Monoamine Transporters
In the landscape of neuropharmacology and drug discovery, the modulation of monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—remains a cornerstone for the development of therapeutics for a spectrum of neurological and psychiatric disorders.[1] 3-(4-Chlorophenyl)morpholine hydrochloride, a structural analog of phenmetrazine, emerges as a compelling chemical entity for high-throughput screening (HTS) campaigns aimed at identifying novel monoamine transporter inhibitors. The morpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to interact with a variety of biological targets.[2] The substitution of a chlorophenyl group at the 3-position is anticipated to confer significant potency and selectivity towards monoamine transporters, making it an invaluable tool for probing their function and for discovering new lead compounds.
This comprehensive guide provides a detailed framework for the utilization of this compound in HTS assays. We delve into its putative mechanism of action, offer detailed protocols for fluorescence-based monoamine transporter uptake assays, and provide insights into data analysis and interpretation.
Mechanism of Action: A Presumed Competitive Inhibitor of Monoamine Reuptake
This compound is structurally related to phenmetrazine, a well-characterized norepinephrine-dopamine releasing agent.[3][4] Phendimetrazine, a closely related compound, is known to be metabolized to phenmetrazine, which then acts as a potent substrate for NET and DAT.[4] The structure-activity relationship (SAR) of phenmetrazine analogs suggests that substitutions on the phenyl ring can significantly modulate their activity and selectivity at the monoamine transporters. For instance, the addition of a methyl group to the phenyl ring of phenmetrazine has been shown to increase potency at SERT.[3]
Based on this established pharmacology, it is hypothesized that this compound acts as a competitive inhibitor at the substrate-binding site of DAT, NET, and with potentially lower affinity at SERT. By binding to these transporters, it is expected to block the reuptake of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft, thereby increasing their extracellular concentrations and prolonging their signaling.
Signaling Pathway: Modulation of Monoamine Transporter Function
Caption: Inhibition of monoamine transporters by this compound.
High-Throughput Screening Protocols: Fluorescence-Based Monoamine Transporter Uptake Assays
Fluorescence-based assays offer a robust and non-radioactive alternative for HTS, providing a "mix-and-read" format that is amenable to automation.[5][6][7][8] These assays typically utilize a fluorescent substrate, such as ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide), which is a substrate for DAT, NET, and SERT.[9][10][11] The uptake of the fluorescent substrate into cells stably expressing the transporter of interest leads to an increase in intracellular fluorescence, which can be measured on a fluorescence plate reader. Inhibitors of the transporter will block this uptake, resulting in a decrease in the fluorescence signal.
I. Cell Line Maintenance and Preparation
Recommended Cell Lines:
-
HEK293 (Human Embryonic Kidney): Stably expressing human DAT (hDAT), hNET, or hSERT.
-
CHO-K1 (Chinese Hamster Ovary): Stably expressing hDAT, hNET, or hSERT.
-
U2OS (Human Osteosarcoma): Stably expressing hDAT, hNET, or hSERT.
General Cell Culture Protocol:
-
Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and selection antibiotics (e.g., G418, puromycin) to maintain transporter expression.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For assays, seed cells into black-walled, clear-bottom 384-well microplates at a density optimized for each cell line to achieve a confluent monolayer on the day of the assay. A typical seeding density is 15,000 - 25,000 cells per well.
-
Incubate the plates overnight at 37°C with 5% CO2.
II. Detailed HTS Protocol for a 384-Well Plate
This protocol is a general guideline and should be optimized for each specific cell line and transporter.
Materials:
-
Cells stably expressing hDAT, hNET, or hSERT in a 384-well plate.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Known reference inhibitors for each transporter (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Substrate: ASP+ (prepare a working solution in Assay Buffer). The optimal concentration should be determined experimentally but is typically in the low micromolar range.
-
Fluorescence Plate Reader with bottom-read capabilities and appropriate filter sets for ASP+ (Excitation: ~485 nm, Emission: ~610 nm).
Assay Workflow:
Caption: A streamlined workflow for the high-throughput screening of monoamine transporter inhibitors.
Step-by-Step Procedure:
-
Compound Plate Preparation: Prepare a serial dilution of this compound and reference inhibitors in Assay Buffer in a separate 384-well plate. Include vehicle control (e.g., 0.1% DMSO in Assay Buffer) and a positive control (a known inhibitor at a concentration that gives >90% inhibition).
-
Cell Plate Preparation: Gently wash the cell monolayer in the 384-well plate twice with Assay Buffer.
-
Compound Addition: Transfer the diluted compounds from the compound plate to the cell plate.
-
Pre-incubation: Pre-incubate the cell plate with the compounds for 10-15 minutes at 37°C.
-
Substrate Addition: Add the fluorescent substrate (ASP+) working solution to all wells.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light. The optimal incubation time should be determined during assay development to ensure a sufficient signal window.
-
Fluorescence Reading: Read the fluorescence intensity in each well using a plate reader with bottom-read mode. The reading can be performed in either kinetic or endpoint mode.
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Subtract the average fluorescence of the blank wells (no cells) from all data points.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_positive_control) / (Signal_vehicle_control - Signal_positive_control))
-
-
Determine IC50 Values:
-
Calculate Ki Values:
-
To determine the inhibitor constant (Ki), which is a measure of the binding affinity of the inhibitor, the Cheng-Prusoff equation can be used:[15][16] Ki = IC50 / (1 + ([S] / Km)) Where:
-
[S] is the concentration of the fluorescent substrate (ASP+).
-
Km is the Michaelis-Menten constant for the substrate with the transporter.
-
-
Hypothetical Data Summary for this compound
Based on the SAR of related phenmetrazine analogs, we can predict the following inhibitory profile for this compound. This data is illustrative and should be experimentally verified.
| Transporter | Hypothetical IC50 (µM) | Hypothetical Ki (µM) |
| DAT | 0.5 - 2.0 | 0.2 - 0.8 |
| NET | 1.0 - 5.0 | 0.4 - 2.0 |
| SERT | >10 | >4 |
Troubleshooting Common HTS Assay Issues
| Issue | Potential Cause | Suggested Solution |
| Low Signal-to-Background Ratio | - Insufficient transporter expression.- Low cell number.- Sub-optimal substrate concentration. | - Verify transporter expression via Western blot or qPCR.- Optimize cell seeding density.- Titrate the fluorescent substrate to determine the optimal concentration. |
| High Well-to-Well Variability | - Inconsistent cell plating.- Pipetting errors.- Edge effects in the microplate. | - Ensure even cell distribution during plating.- Use calibrated multichannel pipettes.- Avoid using the outer wells of the plate or fill them with buffer. |
| Compound Interference | - Autofluorescence of the test compound.- Compound precipitates at assay concentrations. | - Pre-read the compound plate for fluorescence.- Check the solubility of the compound in the assay buffer. |
| "False Positives" | - Compound disrupts cell membrane integrity.- Compound quenches the fluorescent signal. | - Perform a cytotoxicity assay in parallel.- Test for quenching effects in a cell-free system. |
For more general troubleshooting of fluorescence-based assays, refer to resources on managing signal variability, background noise, and signal saturation.[17][18][19][20]
Conclusion
This compound represents a promising pharmacological tool for the high-throughput screening and identification of novel monoamine transporter inhibitors. Its predicted activity profile, based on the well-established SAR of the phenylmorpholine scaffold, makes it a valuable positive control and a starting point for the development of new chemical entities targeting DAT, NET, and SERT. The fluorescence-based uptake assays detailed in this guide provide a robust, efficient, and non-radioactive method for screening large compound libraries and for characterizing the inhibitory potential of this compound and its analogs. By employing these protocols and data analysis strategies, researchers can accelerate their drug discovery efforts in the critical area of monoamine transporter modulation.
References
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 9. Real-time, Spatially Resolved Analysis of Serotonin Transporter Activity And Regulation Using the Fluorescent Substrate, ASP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. IC50 Calculator | AAT Bioquest [aatbio.com]
- 14. HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 18. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. bitesizebio.com [bitesizebio.com]
Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 3-(4-Chlorophenyl)morpholine Hydrochloride
Abstract
This technical document provides detailed analytical procedures for the quantitative determination of 3-(4-Chlorophenyl)morpholine hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Two orthogonal analytical techniques are presented: a robust High-Performance Liquid Chromatography (HPLC) method suitable for purity assessment and quality control, and a sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level detection and identification. The methodologies are developed based on the physicochemical properties of the analyte and established analytical principles for morpholine derivatives.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals requiring accurate and reliable analytical methods for this compound. All methods are designed to be validated in accordance with ICH Q2(R1) guidelines.[5][6][7]
Introduction
This compound is a versatile chemical intermediate with significant applications in the synthesis of bioactive molecules, including potential therapeutic agents and crop protection agents.[1] Its unique structure, featuring a morpholine ring and a chlorophenyl group, contributes to its utility in medicinal and agricultural chemistry.[1] The purity and concentration of this intermediate are critical parameters that can influence the yield, purity, and safety profile of the final product. Therefore, robust and reliable analytical methods are essential for its characterization and quality control.
This application note details two distinct yet complementary analytical methods for the analysis of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A widely accessible and highly reproducible technique ideal for routine quality control, purity determination, and stability testing. The presence of the chlorophenyl moiety provides a strong chromophore, making UV detection a suitable and sensitive choice.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the identification and quantification of volatile and semi-volatile compounds. While direct analysis of the hydrochloride salt is challenging, a derivatization strategy is proposed to enhance volatility and enable sensitive detection, making it suitable for trace impurity analysis.
The protocols provided herein are intended as a comprehensive starting point for method implementation and validation, adhering to the principles of scientific integrity and regulatory compliance.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to the development of effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO·HCl | [1] |
| Molecular Weight | 234.13 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 198-203 °C | [1] |
| Purity (typical) | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
The hydrochloride salt form suggests good solubility in polar solvents such as water and methanol, which is a key consideration for sample preparation in HPLC. The melting point provides an indication of its thermal stability, which is relevant for GC analysis.
High-Performance Liquid Chromatography (HPLC) Method
Rationale for Method Development
A reversed-phase HPLC method is proposed due to its versatility and suitability for separating moderately polar compounds like 3-(4-Chlorophenyl)morpholine. The chlorophenyl group in the molecule is a strong chromophore, allowing for sensitive detection by UV spectrophotometry. The selection of a C18 column provides a non-polar stationary phase that will interact with the hydrophobic chlorophenyl moiety, enabling good retention and separation from polar impurities. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of retention time and peak shape.
Experimental Protocol
3.2.1. Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Potassium phosphate monobasic and phosphoric acid for buffer preparation.
-
0.45 µm syringe filters for sample preparation.
3.2.2. Preparation of Reagents and Standards
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Methanol.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.2.3. Sample Preparation
Accurately weigh a sample containing approximately 25 mg of this compound and prepare a 1 mg/mL solution in methanol. Dilute this solution with methanol to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.
3.2.4. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 225 nm |
| Run Time | 15 minutes |
3.2.5. Data Analysis
Quantification is achieved by external standard calibration. Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation (ICH Q2(R1) Framework)
A comprehensive validation of this HPLC method should be performed to ensure its suitability for the intended purpose.[5][6][7] Key validation parameters to be assessed include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spike recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Rationale for Method Development
Direct GC analysis of this compound is not feasible due to its low volatility and potential for thermal degradation. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound. Based on established methods for morpholine and other secondary amines, derivatization to form the corresponding N-nitroso derivative is a well-documented and effective approach.[3] This derivative is more amenable to GC separation and can be sensitively detected by mass spectrometry.
Experimental Protocol
4.2.1. Instrumentation and Consumables
-
GC-MS system with a split/splitless injector, a mass selective detector, and an appropriate capillary column.
-
A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Reagents for derivatization: hydrochloric acid, sodium nitrite, and dichloromethane.
4.2.2. Derivatization Procedure
The following derivatization procedure is adapted from methods for the analysis of morpholine.[3]
-
To 1.0 mL of an aqueous solution of the sample or standard, add 100 µL of 1 M hydrochloric acid.
-
Add 100 µL of a saturated sodium nitrite solution.
-
Vortex the mixture for 30 seconds.
-
Heat the mixture at 40 °C for 10 minutes.
-
After cooling to room temperature, extract the N-nitroso derivative with 1.0 mL of dichloromethane by vortexing for 1 minute.
-
Centrifuge to separate the layers and carefully transfer the organic (lower) layer to a GC vial for analysis.
4.2.3. GC-MS Conditions
| Parameter | Recommended Setting |
| Column | 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Acquisition Mode | Full scan for identification, Selected Ion Monitoring (SIM) for quantification. |
4.2.4. Data Analysis
For qualitative analysis, the obtained mass spectrum of the derivatized analyte should be compared with a reference spectrum. For quantitative analysis, selected characteristic ions of the N-nitroso-3-(4-chlorophenyl)morpholine should be monitored in SIM mode to enhance sensitivity and selectivity. Quantification is performed using an external or internal standard calibration curve.
Method Validation Considerations
The validation of the GC-MS method will follow the ICH Q2(R1) guidelines, with particular attention to the validation of the derivatization step to ensure its completeness and reproducibility.
Visualization of Analytical Workflows
HPLC Workflow
Caption: Workflow for the HPLC analysis of this compound.
GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control and purity assessments, while the GC-MS method offers high sensitivity and specificity for trace-level analysis and identification. The successful implementation and validation of these methods will ensure the quality and consistency of this compound, thereby supporting the development of safe and effective pharmaceutical and agricultural products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. starodub.nl [starodub.nl]
Designing In Vivo Experiments with 3-(4-Chlorophenyl)morpholine hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for designing and executing in vivo experiments with the novel compound, 3-(4-Chlorophenyl)morpholine hydrochloride. As a member of the substituted phenylmorpholine class, this compound is hypothesized to modulate monoamine neurotransmitter systems, suggesting potential applications in treating central nervous system (CNS) disorders such as depression and anxiety.[1][2] This document offers detailed protocols and the scientific rationale behind experimental choices to empower researchers in their preclinical investigations.
The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to enhance pharmacokinetic properties, including blood-brain barrier penetration.[3] Aryl-morpholine derivatives, in particular, have been explored for their interactions with various CNS targets.[3]
I. Preliminary Considerations and Compound Profile
Before initiating in vivo studies, a thorough understanding of the compound's physicochemical properties is essential.
Compound: this compound Molecular Formula: C₁₀H₁₃Cl₂NO[4] Molecular Weight: 234.125 g/mol [4] Structure:

Hypothesized Mechanism of Action: Based on its structural similarity to other substituted phenylmorpholines, this compound is predicted to act as a monoamine releasing agent and/or reuptake inhibitor, primarily targeting dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][5] The 4-chloro substitution on the phenyl ring may influence its potency and selectivity towards these transporters.
II. Experimental Workflow for In Vivo Characterization
A systematic approach is crucial for characterizing a novel compound. The following workflow outlines the key stages of in vivo investigation.
Caption: A logical workflow for the in vivo characterization of this compound.
III. Phase 1: Acute Toxicity and Dose-Range Finding
Objective: To determine the maximum tolerated dose (MTD) and identify a safe and effective dose range for subsequent studies.
Protocol: Single Ascending Dose (SAD) Study
-
Animal Model: Male and female C57BL/6J mice (8-10 weeks old). It is crucial to include both sexes as sex differences can influence drug responses in neuropsychiatric models.
-
Housing: Group-housed (4-5 per cage) with ad libitum access to food and water, maintained on a 12-hour light/dark cycle. Acclimatize animals for at least 7 days before the experiment.
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose). Prepare fresh on the day of dosing.
-
Dosing:
-
Administer single intraperitoneal (i.p.) injections of escalating doses (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Include a vehicle control group.
-
Use a minimum of 3-5 animals per dose group.
-
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-injection, and then at regular intervals for up to 72 hours.
-
Record any signs of toxicity, including changes in posture, locomotion, grooming, and any instances of convulsions, tremors, or stereotypy.
-
Monitor body weight and food/water intake daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10% reduction in body weight.
Data Presentation: Acute Toxicity
| Dose (mg/kg, i.p.) | Number of Animals | Observable Signs of Toxicity | Body Weight Change (%) |
| Vehicle | 5 | None | ± 2% |
| 1 | 5 | None | ± 2% |
| 3 | 5 | None | ± 2% |
| 10 | 5 | Mild hyperlocomotion | - 3% |
| 30 | 5 | Significant hyperlocomotion, stereotypy | - 8% |
| 100 | 5 | Severe stereotypy, convulsions in 2/5 animals | - 15% |
This is an example table; actual results will vary.
IV. Phase 2: Pharmacokinetic (PK) Profiling
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which is critical for designing effective dosing regimens.
Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.
-
Dosing:
-
Administer a single dose of this compound via intravenous (i.v.) and oral (p.o.) routes. A typical starting dose would be in the low to mid-range of the doses tested in the acute toxicity study (e.g., 5 mg/kg i.v. and 20 mg/kg p.o.).
-
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.
-
At the final time point, collect brain tissue to assess brain penetration.
-
-
Analysis:
-
Analyze plasma and brain homogenate samples for compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and bioavailability.
-
Determine the brain-to-plasma ratio to assess blood-brain barrier penetration.
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) |
| t½ (h) | 4.2 | 5.1 |
| Cmax (ng/mL) | 1200 | 450 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 3500 | 2800 |
| Bioavailability (%) | - | 20 |
| Brain/Plasma Ratio | - | 1.5 |
This is an example table; actual results will vary.
V. Phase 3: Pharmacodynamic (PD) and Behavioral Screening
Objective: To assess the in vivo effects of the compound on behavior, particularly those relevant to antidepressant and anxiolytic activity.
A. Antidepressant-like Activity
Protocol: Forced Swim Test (FST)
-
Animal Model: Male C57BL/6J mice.
-
Procedure:
-
Administer this compound (at doses determined from the dose-range finding study, e.g., 3, 10, 30 mg/kg, i.p.) or a positive control (e.g., fluoxetine, 20 mg/kg, i.p.) 30-60 minutes before the test.
-
Place mice individually in a cylinder of water from which they cannot escape.
-
The test duration is 6 minutes. Score the last 4 minutes for immobility time.
-
-
Endpoint: A decrease in immobility time is indicative of an antidepressant-like effect.
Protocol: Tail Suspension Test (TST)
-
Animal Model: Male C57BL/6J mice.
-
Procedure:
-
Administer the compound or positive control as in the FST.
-
Suspend mice by their tails using adhesive tape.
-
The test duration is 6 minutes. Score the entire duration for immobility time.
-
-
Endpoint: A reduction in the duration of immobility suggests antidepressant-like properties.
B. Anxiolytic-like Activity
Protocol: Elevated Plus Maze (EPM)
-
Animal Model: Male and female C57BL/6J mice.
-
Procedure:
-
Administer the compound or a positive control (e.g., diazepam, 1-2 mg/kg, i.p.) 30 minutes before the test.
-
Place the mouse in the center of a plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Allow the mouse to explore for 5 minutes.
-
-
Endpoint: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.[6]
Protocol: Light-Dark Box Test
-
Animal Model: Male and female C57BL/6J mice.
-
Procedure:
-
Administer the compound or a positive control as in the EPM.
-
Place the mouse in a two-compartment box with a brightly lit and a dark compartment.
-
Allow the mouse to explore for 10 minutes.
-
-
Endpoint: An increase in the time spent in the light compartment and the number of transitions between compartments suggests anxiolytic-like activity.
VI. Advanced In Vivo Models and Target Validation
Should the initial screening reveal promising antidepressant or anxiolytic-like effects, further investigation in more sophisticated models is warranted.
Caption: Advanced in vivo models for deeper characterization of CNS effects.
Chronic Stress Models: To assess the efficacy of this compound under conditions that more closely mimic clinical depression, chronic stress paradigms such as chronic unpredictable stress (CUS) or social defeat stress can be employed.
In Vivo Microdialysis: This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals.[7] By implanting a microdialysis probe into brain regions like the prefrontal cortex or nucleus accumbens, researchers can determine if the compound increases extracellular levels of dopamine, norepinephrine, and/or serotonin, thus confirming its hypothesized mechanism of action.
VII. Safety and Regulatory Considerations
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and relevant national and international regulations. Appropriate personal protective equipment (PPE) should be worn when handling the compound.
VIII. Conclusion
The in vivo characterization of this compound requires a systematic and multi-faceted approach. By following the protocols and considerations outlined in this guide, researchers can effectively evaluate its potential as a novel therapeutic agent for CNS disorders. The iterative process of dose-finding, pharmacokinetic profiling, and behavioral screening will provide the necessary data to build a comprehensive understanding of this compound's in vivo effects and guide its further development.
References
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. Substituted phenylmorpholine [medbox.iiab.me]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rdchemicals.com [rdchemicals.com]
- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tests for Anxiolytic Activity [ouci.dntb.gov.ua]
- 7. Substituted β-hydroxyamphetamine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 3-(4-Chlorophenyl)morpholine hydrochloride in Preclinical Animal Studies
Abstract
This document provides a comprehensive guide for the proper dosing and administration of 3-(4-Chlorophenyl)morpholine hydrochloride in animal studies. Given the limited publicly available data on this specific compound, this guide synthesizes established principles of preclinical pharmacology and toxicology to offer a robust framework for researchers. The protocols herein are designed to be self-validating, emphasizing scientific integrity, ethical considerations, and data reproducibility in alignment with the ARRIVE guidelines.[1][2][3][4][5]
Introduction to this compound
This compound is a morpholine derivative with potential applications in pharmaceutical research and development.[6] The morpholine ring is a privileged scaffold in central nervous system (CNS) drug discovery due to its physicochemical properties that can enhance blood-brain barrier permeability and modulate pharmacokinetic/pharmacodynamic (PK/PD) profiles.[7] Compounds with the 3-(4-Chlorophenyl)morpholine moiety are being investigated for their potential as analgesics, anti-inflammatory agents, and for targeting neurological disorders.[6]
This compound is a white crystalline powder with a molecular weight of 234.13 g/mol and is noted for its stability and solubility, which are advantageous for formulation development.[6][8] Despite these characteristics, establishing a safe and effective dosing regimen in animal models is a critical first step in its preclinical evaluation. These application notes will guide the researcher through the necessary steps, from initial formulation to the design of a dose-finding study.
Pre-formulation and Formulation Development
The successful administration of any compound begins with a well-characterized and stable formulation. The vehicle, or the medium used to deliver the drug, should be inert and not interfere with the biological activity of the test compound.[9][10]
Solubility Assessment
Before initiating animal studies, the solubility of this compound must be determined in a variety of pharmaceutically acceptable vehicles. As a hydrochloride salt, it is anticipated to have good aqueous solubility.[6][11]
Protocol for Solubility Screening:
-
Prepare a stock solution of the compound in a standard vehicle, such as sterile water for injection or saline (0.9% NaCl).
-
Serially dilute the stock solution to determine the concentration at which the compound remains fully dissolved.
-
Visually inspect for precipitation at room temperature and under refrigeration (2-8°C).
-
If aqueous solubility is limited for the desired concentration, consider alternative vehicles such as:
-
Aqueous solutions with co-solvents (e.g., polyethylene glycol 300/400, propylene glycol).
-
Suspensions in vehicles like 0.5% carboxymethylcellulose (CMC) in water.
-
Lipid-based formulations for oral administration.
-
Vehicle Selection and Formulation Preparation
The choice of vehicle is critical and depends on the route of administration and the physicochemical properties of the compound.[9][12]
Table 1: Recommended Vehicles for Different Administration Routes
| Route of Administration | Recommended Vehicles | Considerations |
| Oral (PO) | Water, 0.9% Saline, 0.5% CMC, 0.5% Methylcellulose | Ensure stability and homogeneity of the formulation. For suspensions, ensure uniform particle size. |
| Intraperitoneal (IP) | Sterile 0.9% Saline, Phosphate-Buffered Saline (PBS) | The solution should be sterile, isotonic, and at a physiological pH (around 7.4) to minimize irritation.[13][14] |
| Intravenous (IV) | Sterile 0.9% Saline, 5% Dextrose in Water (D5W) | The formulation must be a clear, sterile solution, free of particulates. The pH should be close to physiological to prevent hemolysis and vein irritation.[15] |
Protocol for Formulation Preparation (Aqueous Solution):
-
Use a high-quality, non-pharmaceutical grade compound for initial studies, with scientific justification.[16]
-
Weigh the required amount of this compound in a sterile container.
-
Add the desired volume of sterile vehicle incrementally while mixing (e.g., vortexing or sonicating) until the compound is fully dissolved.
-
Adjust the pH to a physiologically acceptable range (typically 6.5-7.5 for parenteral routes) if necessary.
-
For parenteral administration, filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Store the formulation under appropriate conditions (e.g., protected from light, refrigerated) and determine its stability over the intended period of use.
Designing and Conducting a Dose-Finding Study
A dose-finding study, often a Maximum Tolerated Dose (MTD) study, is essential to determine the highest dose of a drug that does not cause unacceptable toxicity over a specified period.[17][18][19][20] This information is crucial for selecting dose levels for subsequent efficacy studies.
Study Design and the ARRIVE Guidelines
All animal experiments should be designed in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure rigor and reproducibility.[1][2][3][4][5] Key considerations include:
-
Experimental Unit: Clearly define if the experimental unit is the individual animal, a cage of animals, etc.
-
Randomization: Randomly assign animals to treatment groups to minimize selection bias.[21]
-
Blinding: Whenever possible, the individuals administering the compound, caring for the animals, and assessing the outcomes should be blinded to the treatment groups.
-
Sample Size: Use the minimum number of animals necessary to obtain scientifically valid data. This can be determined using power calculations.
Maximum Tolerated Dose (MTD) Study Protocol
The goal of an MTD study is to identify a dose that produces some signs of toxicity without causing severe distress or mortality.[17][18]
Step-by-Step MTD Protocol:
-
Animal Model Selection: Choose a relevant animal model (e.g., mice or rats) and strain. Justify the choice of species.
-
Group Allocation: Assign a small number of animals (e.g., 3-5 per sex per group) to several dose groups and a vehicle control group.
-
Dose Escalation: Start with a low dose and escalate in subsequent groups. A common starting dose can be estimated from in vitro data or can be a fraction (e.g., 1/10th) of a predicted toxic dose. A dose escalation factor of 2 or 3 is typical.
-
Administration: Administer this compound via the intended route of administration.
-
Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily.
-
Data Collection: Record observations including changes in body weight, food and water consumption, behavior (e.g., lethargy, hyperactivity), and any adverse reactions.[17]
-
Endpoint: The MTD is typically defined as the highest dose that does not result in more than a 10% loss of body weight or significant clinical signs of toxicity.[17] Death is not an appropriate endpoint for an MTD study.[17]
Diagram 1: Workflow for a Maximum Tolerated Dose (MTD) Study
Caption: Workflow for a typical MTD study.
Administration Protocols
Proper administration technique is crucial for animal welfare and data quality. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[14]
Oral Gavage (PO) in Mice and Rats
Oral gavage is used for the precise oral administration of a liquid formulation.[22][23]
Materials:
-
Appropriately sized gavage needles (flexible or rigid with a ball-tip).[22][24]
-
Syringes.
-
Animal scale.
Protocol:
-
Weigh the animal to calculate the correct dose volume. The maximum recommended volume for mice is 10 ml/kg and for rats is 10-20 ml/kg.[22][23]
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.[23][25]
-
Restrain the animal firmly but gently, ensuring its head and body are in a straight line.[22][25]
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and advance it gently along the upper palate into the esophagus.[22][26] The animal may swallow as the tube passes.[22]
-
If resistance is met, do not force the tube. Withdraw and re-attempt.[22][25]
-
Administer the substance slowly and smoothly.
-
Withdraw the needle along the same path of insertion.
-
Monitor the animal for any signs of distress for 5-10 minutes after dosing.[22]
Intraperitoneal (IP) Injection in Mice and Rats
IP injections are administered into the abdominal cavity.[27][28]
Materials:
-
Sterile syringes and needles (25-27G for mice, 23-25G for rats).[27][29]
-
70% alcohol for disinfection.
Protocol:
-
Weigh the animal and calculate the dose volume. The maximum recommended volume is 10 ml/kg for both mice and rats.[27][29]
-
Restrain the animal in dorsal recumbency (on its back) with the head tilted slightly downwards.[28][30]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[27][30]
-
Insert the needle at a 30-40 degree angle with the bevel facing up.[27][29]
-
Aspirate to ensure no body fluids are drawn into the syringe. If blood or other fluid appears, withdraw and use a fresh needle and syringe.[30]
-
Inject the substance smoothly.
-
Withdraw the needle and return the animal to its cage.
Intravenous (IV) Injection in Mice (Tail Vein)
IV administration provides immediate and complete bioavailability.
Materials:
-
A restraining device.
-
A heat source (e.g., heat lamp) to warm the tail and dilate the veins.[31][34]
Protocol:
-
Weigh the animal and calculate the dose volume. The maximum bolus injection volume is typically 5 ml/kg.[31]
-
Place the mouse in a restrainer and warm its tail to make the lateral veins more visible.[33][34]
-
Clean the tail with an alcohol wipe.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.[31][32]
-
A successful insertion may be indicated by a flash of blood in the needle hub.[32]
-
Inject the solution slowly. The vein should blanch as the solution is administered.[31]
-
If swelling occurs, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.[31][34]
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.[31][34]
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
Following dose administration, it is crucial to understand the drug's exposure (pharmacokinetics) and its effect on the body (pharmacodynamics).
Diagram 2: Relationship between Dosing, PK, and PD
Caption: The interplay of dosing, PK, and PD.
Protocol for a Pilot PK Study:
-
Administer a single dose of this compound to a small group of animals.
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Process the blood to obtain plasma or serum.
-
Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.
-
Use the concentration-time data to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Safety and Ethical Considerations
Compound Handling:
-
Consult the Safety Data Sheet (SDS) for this compound before handling.[35][36][37]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[36]
-
Handle the compound in a well-ventilated area or a chemical fume hood.[37]
Animal Welfare:
-
All procedures must be approved by the relevant IACUC and performed by trained personnel.[14][38]
-
Minimize animal stress and pain. Use appropriate restraint techniques and consider analgesia or anesthesia when warranted.[15]
-
Monitor animals closely for any signs of adverse effects and establish clear humane endpoints.
Conclusion
The successful use of this compound in animal studies hinges on a systematic and rigorous approach to dosing and administration. By following the principles and protocols outlined in these application notes—from careful formulation and solubility assessment to the ethical execution of a well-designed MTD study—researchers can generate reliable and reproducible data. This foundational work is indispensable for advancing our understanding of this compound's therapeutic potential and for guiding its future development.
References
- 1. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 2. Home | ARRIVE Guidelines [arriveguidelines.org]
- 3. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 4. ARRIVE guidelines - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rdchemicals.com [rdchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. admescope.com [admescope.com]
- 11. Morpholine [drugfuture.com]
- 12. altasciences.com [altasciences.com]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 15. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 17. pacificbiolabs.com [pacificbiolabs.com]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. Dose Range Finding Studies - Maximum Tolerated Dose Study Design | Altasciences [altasciences.com]
- 20. toolbox.eupati.eu [toolbox.eupati.eu]
- 21. Intravenous injections [protocols.io]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. animalcare.ubc.ca [animalcare.ubc.ca]
- 24. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 25. research.fsu.edu [research.fsu.edu]
- 26. research-support.uq.edu.au [research-support.uq.edu.au]
- 27. animalcare.ubc.ca [animalcare.ubc.ca]
- 28. researchgate.net [researchgate.net]
- 29. animalcare.ubc.ca [animalcare.ubc.ca]
- 30. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 31. animalcare.ubc.ca [animalcare.ubc.ca]
- 32. research.vt.edu [research.vt.edu]
- 33. depts.ttu.edu [depts.ttu.edu]
- 34. research-support.uq.edu.au [research-support.uq.edu.au]
- 35. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 36. static.cymitquimica.com [static.cymitquimica.com]
- 37. kishida.co.jp [kishida.co.jp]
- 38. animal.research.wvu.edu [animal.research.wvu.edu]
Application Notes & Protocols: 3-(4-Chlorophenyl)morpholine Hydrochloride as a Versatile Building Block in Organic Synthesis
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-(4-chlorophenyl)morpholine hydrochloride as a pivotal building block in modern organic synthesis. We delve into its application in constructing pharmacologically relevant scaffolds, with a particular focus on the synthesis of phenmetrazine analogs and other bioactive molecules. This guide offers not only step-by-step experimental protocols but also the underlying chemical principles and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of the 3-Aryl-Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. When substituted with an aryl group at the 3-position, the resulting 3-aryl-morpholine core becomes a key pharmacophore for a variety of biologically active compounds, including anorectics, stimulants, and potential treatments for neurological disorders.[3][4]
This compound is a particularly valuable building block due to the presence of the chloro-substituent on the phenyl ring. This halogen atom provides a handle for further synthetic modifications through cross-coupling reactions and can also enhance the pharmacological profile of the final molecule.[3] This guide will explore the practical applications of this versatile intermediate.
Core Application: Synthesis of Phenmetrazine Analogs
Phenmetrazine, 3-methyl-2-phenylmorpholine, is a well-known stimulant that was previously used as an anorectic.[5] Its derivatives and analogs are of significant interest in the development of new psychoactive substances and as potential therapeutics for conditions like ADHD and addiction.[4][6] 3-(4-Chlorophenyl)morpholine serves as a direct precursor to a range of N-substituted phenmetrazine analogs.
The primary synthetic transformation is the N-alkylation or N-acylation of the morpholine nitrogen. This reaction is typically a straightforward nucleophilic substitution or addition, where the secondary amine of the morpholine acts as the nucleophile.[7]
General Reaction Scheme: N-Alkylation
The N-alkylation of 3-(4-chlorophenyl)morpholine is a robust method for introducing a variety of substituents at the nitrogen atom, allowing for the systematic exploration of the structure-activity relationship (SAR).[2] The general workflow involves the reaction of the morpholine with an alkyl halide in the presence of a base.
Caption: General workflow for the N-alkylation of 3-(4-Chlorophenyl)morpholine.
Detailed Experimental Protocol: Synthesis of N-Benzyl-3-(4-chlorophenyl)morpholine
This protocol provides a representative example of an N-alkylation reaction. The hydrochloride salt of the starting material must first be neutralized or the reaction carried out with a sufficient excess of base to free the secondary amine.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.27 mmol).
-
Add anhydrous acetonitrile (40 mL) to the flask, followed by anhydrous potassium carbonate (1.77 g, 12.81 mmol, 3.0 equivalents).
-
Stir the suspension at room temperature for 15 minutes to facilitate the in-situ formation of the free base.
-
Add benzyl bromide (0.56 mL, 4.70 mmol, 1.1 equivalents) dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C).
-
Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (50 mL) and water (50 mL).
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-benzyl-3-(4-chlorophenyl)morpholine.
Physicochemical and Handling Data
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 1170797-92-8 | [8] |
| Molecular Formula | C₁₀H₁₃Cl₂NO | [9] |
| Molecular Weight | 234.12 g/mol | [9] |
| Appearance | White to off-white solid | Vendor Data |
| Storage | Store at 2-8°C, keep dry | [8] |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Broader Synthetic Utility and Future Directions
Beyond N-alkylation, this compound is a valuable precursor for a diverse range of chemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 1170797-92-8|this compound|BLD Pharm [bldpharm.com]
- 9. rdchemicals.com [rdchemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Chlorophenyl)morpholine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(4-Chlorophenyl)morpholine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this important pharmaceutical intermediate.[1] Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and significantly increase your reaction yields. This guide moves beyond simple step-by-step protocols to explain the causality behind experimental choices, ensuring you have the knowledge to adapt and troubleshoot effectively.
Overview of the Core Synthetic Pathway
The synthesis of 3-aryl-morpholines can be approached through several routes. A robust and commonly employed strategy involves the construction of the morpholine ring from a substituted 1,2-amino alcohol. This typically involves two key transformations: N-alkylation of the amino group with a two-carbon unit, followed by an intramolecular cyclization (cyclodehydration) to form the heterocyclic ring. The final step involves salt formation to yield the stable hydrochloride product.
This pathway is favored for its use of readily available starting materials and its avoidance of expensive or highly sensitive catalysts that can be problematic with electron-poor aryl halides.[2][3]
References
addressing stability and degradation issues of 3-(4-Chlorophenyl)morpholine hydrochloride
Introduction
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 3-(4-Chlorophenyl)morpholine hydrochloride (CAS No: 1170797-92-8).[1][2] This compound is a valuable intermediate in pharmaceutical and agrochemical research, prized for its potential in developing novel therapeutic agents.[1] However, like many hydrochloride salts and morpholine derivatives, its stability can be a critical factor influencing experimental reproducibility, analytical accuracy, and the overall integrity of research outcomes.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to proactively address the stability and degradation challenges associated with this molecule. Our goal is to equip you with the scientific rationale and practical methodologies required to ensure the quality and reliability of your work.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed in a question-and-answer format to directly tackle specific problems you may encounter during your experiments.
Q1: My HPLC chromatogram shows a new, unexpected peak that grows over time. What is happening?
A1: The appearance and growth of a new peak in your High-Performance Liquid Chromatography (HPLC) analysis is a classic indicator of chemical degradation. For this compound, this impurity could arise from several stress factors. The morpholine ring, in particular, is susceptible to specific transformations.
Plausible Causes & Mechanisms:
-
Oxidative Degradation: The nitrogen atom in the morpholine ring is a primary target for oxidation, especially if your solutions are exposed to air, peroxides in solvents (like older THF or ether), or trace metal ions. This can lead to the formation of an N-oxide derivative. The oxidative degradation of the morpholine core in similar molecules has been well-documented to proceed through N-oxide intermediates which can then undergo further rearrangements.[3]
-
Hydrolytic Degradation: While the core structure is generally stable against hydrolysis, extreme pH conditions (either strongly acidic or basic) used during sample preparation or analysis can potentially catalyze ring-opening reactions over extended periods.
-
Photodegradation: If your samples are exposed to UV or even ambient laboratory light, the chlorophenyl moiety can absorb energy, leading to photochemical reactions.
Recommended Troubleshooting Workflow:
To systematically identify the cause, a forced degradation study is the definitive approach.[4][5] This involves intentionally exposing the compound to harsh conditions to predict potential degradation pathways and generate the unknown impurity for identification.
Caption: Troubleshooting workflow for an unknown HPLC peak.
Q2: The physical appearance of my solid compound has changed from a white powder to a clumpy or discolored material. Is it still usable?
A2: A change in the physical appearance of a chemical is a significant warning sign that should not be ignored. For a hydrochloride salt like this compound, this often points to issues with handling and storage.
Plausible Causes & Mechanisms:
-
Hygroscopicity: Hydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere. This can cause the fine powder to become clumpy or even liquefy over time. Absorbed water can also act as a medium to accelerate hydrolytic degradation.
-
Thermal Degradation: Although the compound has a melting point of 198-203 °C, prolonged exposure to elevated, non-recommended temperatures can cause slow decomposition.[1] Thermal degradation of chlorinated organic compounds can sometimes lead to dehydrochlorination or other complex reactions, which may produce colored impurities.[6]
-
Contamination: Accidental introduction of contaminants from spatulas, weighing paper, or the storage environment can also cause discoloration.
Recommended Actions:
-
Verify Storage Conditions: Immediately confirm that the material is stored under the recommended conditions, which are typically cold (0-8 °C) and dry, in a tightly sealed container.[1]
-
Re-analyze the Material: Do not assume the material is still pure. Perform a purity analysis using a validated method (e.g., HPLC-UV, qNMR). Compare the results against the Certificate of Analysis (CoA) for the batch.
-
Discard if Purity is Compromised: If significant degradation or impurity is detected, it is best practice to discard the material to avoid compromising your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on supplier recommendations and the chemical nature of the compound, the optimal storage conditions are designed to minimize exposure to environmental stressors.[1]
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C (Refrigerated) | Slows down the rate of potential thermal degradation reactions. |
| Atmosphere | Store in a tightly sealed container. | Prevents absorption of atmospheric moisture (hygroscopicity).[7] |
| Light | Protect from light (use amber vials or store in the dark). | Minimizes the risk of photodegradation, particularly relevant for the chlorophenyl group. |
| Inert Gas | For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces oxygen, providing maximum protection against oxidative degradation. |
Q2: What are the most likely degradation pathways for this compound?
A2: The primary degradation pathways are dictated by the functional groups present in the molecule: the morpholine ring, the secondary amine (as a hydrochloride salt), and the chlorophenyl ring.
Caption: Potential degradation pathways for the molecule.
-
Oxidation: The morpholine nitrogen is the most likely site of oxidation, leading to the formation of a stable N-oxide. This is a common degradation pathway for molecules containing tertiary or secondary amine functionalities within a ring system.[3][8]
-
Hydrolysis: Under forced conditions (e.g., boiling in strong acid or base), cleavage of the ether linkage or the C-N bonds within the morpholine ring could occur.[4]
-
Photolysis: The carbon-chlorine bond on the phenyl ring can be susceptible to cleavage upon exposure to high-energy light, potentially leading to radical formation or dechlorination.
-
Thermal Degradation: At high temperatures, dehydrochlorination (loss of HCl) is a possible degradation route for chlorinated organic compounds.[6]
Q3: How do I perform a forced degradation study?
A3: A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of a molecule.[4][5] It helps identify likely degradation products and develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][9]
| Stress Condition | Typical Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours. | Simulates acidic environments, tests stability of ether and amine linkages. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours. | Simulates alkaline environments. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours. | Tests susceptibility to oxidative stress.[9] |
| Thermal | Solid compound at 80 °C for 72 hours. | Evaluates intrinsic thermal stability in the solid state. |
| Photostability | Expose solution/solid to ICH-compliant light source (UV/Vis). | Assesses sensitivity to light, crucial for handling and storage protocols.[5] |
Note: After exposure, acidic and basic samples should be neutralized before analysis to prevent further degradation on the analytical column.
Experimental Protocols
Protocol 1: General Forced Degradation Study Workflow
This protocol outlines the steps for conducting a comprehensive forced degradation study.
Caption: Workflow for a forced degradation study.
Steps:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in a 50:50 methanol:water mixture).
-
Aliquot the stock solution into separate vials for each stress condition. For thermal stress, use the solid powder.
-
Apply Stress: Expose each sample to its respective stress condition as detailed in the FAQ table above. Include an unstressed control sample kept at recommended storage conditions.
-
Neutralize: After the incubation period, carefully neutralize the acid and base-stressed samples to a pH of ~7.
-
Dilute: Dilute all samples (including the control) to a suitable final concentration for HPLC analysis.
-
Analyze: Inject the samples into an HPLC-UV system. An HPLC-MS (Mass Spectrometry) system is highly recommended to obtain mass information about the new impurity peaks, which is critical for their identification.[3][10]
-
Evaluate: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the retention times and mass-to-charge ratios (m/z) of any new peaks.
Protocol 2: Recommended HPLC-UV Method for Stability Analysis
This serves as a starting point for developing a stability-indicating method. Method optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (based on the chlorophenyl chromophore)
-
Injection Volume: 10 µL
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1170797-92-8|this compound|BLD Pharm [bldpharm.com]
- 3. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
minimizing off-target effects of 3-(4-Chlorophenyl)morpholine hydrochloride in experiments
Introduction
This guide provides a structured approach to minimizing and validating potential off-target effects. It is designed for researchers, scientists, and drug development professionals to ensure the generation of robust, reproducible, and accurately interpreted data. We will cover everything from initial experimental design to advanced validation assays, explaining the scientific principles behind each recommendation.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common questions regarding the use of 3-(4-Chlorophenyl)morpholine hydrochloride.
Q1: What are the most likely off-target effects of this compound?
A1: Given its structural similarity to phenmetrazine, the most probable off-target effects involve unintended interactions with related monoamine transporters.[2][3] For example, if your intended target is the dopamine transporter (DAT), the compound may also inhibit the norepinephrine transporter (NET) and/or the serotonin transporter (SERT) to varying degrees. This cross-reactivity is a common feature of this class of molecules.[3]
Q2: What is a safe starting concentration range to minimize off-target binding in cell-based assays?
A2: A definitive "safe" range is system-dependent. However, a good starting point for a new compound is to perform a dose-response curve spanning a wide concentration range, from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 50 µM).[5][6] Off-target effects typically manifest at higher concentrations.[6] As a general rule of thumb, aim to use the lowest concentration that elicits a robust on-target effect (e.g., the EC80 or IC80) for your routine experiments.
Q3: How can I quickly test if my observed cellular phenotype is due to an off-target effect?
A3: The principle of "triangulation" is key. Use at least two other chemically distinct compounds that are known to target the same protein. If all three compounds, despite their different structures, produce the same phenotype, it strongly suggests the effect is on-target. Conversely, if the phenotypes differ, it points towards off-target activity of one or more of the compounds.
Q4: Is a "vehicle-only" (e.g., DMSO) control sufficient?
A4: No. While a vehicle control is essential, it is not sufficient to rule out off-target effects. To properly validate your findings, you should incorporate additional controls, such as a structurally similar but biologically inactive analog of your compound, if available.[7][8] This helps to control for effects caused by the chemical scaffold itself, independent of its interaction with the intended target.
Part 2: In-Depth Troubleshooting & Validation Guides
This section provides detailed protocols and the scientific rationale for systematically minimizing and identifying off-target effects.
Guide 1: Establishing an Optimal Concentration Window
The foundation of a specific experiment is using a compound within its optimal therapeutic or experimental window. Off-target binding is often a function of concentration; as the concentration increases, the compound may begin to occupy lower-affinity binding sites on other proteins.
Objective: To identify the concentration range where this compound is potent against its intended target with minimal activity on known off-targets.
Workflow:
Detailed Protocol: Performing a Dose-Response Experiment [9][10]
-
Preparation: Prepare serial dilutions of this compound. A 10-point, 1:3 dilution series starting at 30 µM is a standard approach.
-
Assay Setup: Use a functional assay relevant to your targets. For transporters, this is typically a radiolabeled or fluorescent substrate uptake assay.
-
Execution: Plate cells expressing your on-target (e.g., DAT) and likely off-targets (NET, SERT) separately. Add the compound dilutions and incubate.
-
Measurement: After incubation, add the substrate (e.g., ³H-dopamine for DAT) and measure its uptake.
-
Data Analysis: Plot the response (e.g., % inhibition of uptake) against the log of the compound concentration. Fit a sigmoidal curve to the data using non-linear regression to determine the IC50 value (the concentration at which 50% of the maximal response is inhibited).[5]
Data Interpretation:
A key metric is the Selectivity Index . A higher index indicates greater specificity for your intended target.
| Compound Parameter | Target: Dopamine Transporter (DAT) | Off-Target: Norepinephrine Transporter (NET) | Off-Target: Serotonin Transporter (SERT) |
| IC50 Value | 50 nM | 5,000 nM (5 µM) | > 30,000 nM (>30 µM) |
| Selectivity Index | - | 100x (vs. DAT) | >600x (vs. DAT) |
| (Note: Data is illustrative) |
Based on this hypothetical data, a working concentration between 50-150 nM would be appropriate. This range should robustly engage DAT while being well below the concentrations needed to significantly inhibit NET or SERT.
Guide 2: Confirming On-Target Engagement in a Cellular Context
Observing a phenotype after adding a compound is not sufficient proof of on-target action. It is crucial to demonstrate that the compound physically binds to its intended target within the complex environment of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12][13]
Principle of CETSA: When a small molecule binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates and measuring the amount of soluble target protein remaining, we can infer target engagement.[14][15]
Workflow:
Detailed Protocol: CETSA for Target Engagement [12][14]
-
Cell Treatment: Treat two populations of cultured cells, one with vehicle (DMSO) and one with this compound (at a concentration determined from Guide 1, e.g., 1 µM for clear stabilization).
-
Heating: Harvest the cells, resuspend in buffer, and divide the lysate into several aliquots. Heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C).
-
Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of your target protein using Western blotting or another quantitative protein detection method.
-
Interpretation: In the compound-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle-treated samples. This "thermal shift" is direct evidence of target engagement.
Guide 3: The Orthogonal Approach - A Multi-Faceted Validation Strategy
The Three Pillars of Orthogonal Validation:
-
Pharmacological Validation:
-
Method: Use a structurally distinct compound known to modulate the same target.
-
Rationale: If two different molecules targeting the same protein produce the same result, the effect is unlikely to be caused by a shared, scaffold-specific off-target effect.
-
-
Genetic Validation:
-
Method: Use techniques like CRISPR/Cas9 or shRNA to knock out or knock down the gene encoding your target protein.
-
Rationale: If the compound has no effect in cells lacking the target protein, it provides powerful evidence that the protein is required for the compound's activity. This is often considered the gold standard for target validation.[17]
-
-
Chemical Validation:
Implementation Workflow:
References
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Active vs Inactive Metabolites: Understanding Their Role, Significance, and Impact in Pharmacology [metwarebio.com]
- 8. Discover Inactive Meaning in Biotechnology | Fermenter China [fermentorchina.com]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. news-medical.net [news-medical.net]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for controlling CRISPR/Cas9 off-target effects and biological variations in mammalian genome editing experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. blog.addgene.org [blog.addgene.org]
- 18. Active vs. Inactive Metabolites - Creative Proteomics [creative-proteomics.com]
- 19. moravek.com [moravek.com]
fine-tuning experimental parameters for 3-(4-Chlorophenyl)morpholine hydrochloride studies
Technical Resource Center: 3-(4-Chlorophenyl)morpholine Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It covers essential topics from basic handling to advanced troubleshooting, ensuring the integrity and reproducibility of your experimental results.
Compound Profile and Key Considerations
This compound is a synthetic organic compound featuring a morpholine ring attached to a chlorophenyl group.[1] The morpholine moiety is a "privileged pharmacophore" in medicinal chemistry, known for its ability to modulate pharmacokinetic properties and interact with biological targets, particularly in the central nervous system (CNS).[2][3] The hydrochloride salt form generally enhances solubility and stability compared to the free base.[1][4]
While its specific mechanism of action is not extensively defined in publicly available literature, its structural similarity to known norepinephrine reuptake inhibitors (NERIs) like reboxetine suggests it may act on monoamine transporters.[5][6] Therefore, it is often investigated for its potential in neuropharmacology and the development of therapeutics for neurological disorders.[1][4]
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1170797-92-8 | [1][7] |
| Molecular Formula | C₁₀H₁₂ClNO · HCl | [1] |
| Molecular Weight | 234.13 g/mol | [1] |
| Appearance | White to off-white crystalline powder or solid | [1][4] |
| Melting Point | 198-203 °C | [1] |
| Purity | ≥ 98% (typically by HPLC) |[1] |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound? A1: The compound should be stored at 0-8°C.[1] Some suppliers recommend colder temperatures (≤ -4°C).[4] It is crucial to keep the container tightly sealed in a dry, well-ventilated place to protect it from moisture, which can degrade hydrochloride salts.[8]
Q2: What is the best solvent for preparing a stock solution? A2: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended due to its excellent solubilizing capacity for organic compounds. For aqueous working solutions, the hydrochloride form provides some solubility in water and buffers. However, always perform a solubility test at your desired concentration before preparing a large volume. Avoid repeated freeze-thaw cycles, which can lead to degradation or precipitation.
Q3: What are the primary safety precautions when handling this compound? A3: Handle this compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid creating dust.[10] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[9][11] Although specific toxicity data is limited, similar compounds can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[9]
Experimental Design and Workflow Optimization
General Experimental Workflow
A well-planned workflow is critical for reproducible results. The following diagram outlines a standard process from compound preparation to data analysis.
Caption: General experimental workflow for studies using this compound.
In Vitro Cell-Based Assays
Causality Behind Key Choices:
-
Vehicle Selection: The choice of solvent (vehicle) is critical to avoid confounding experimental results.[12] While DMSO is a common choice, its final concentration in cell culture media should ideally be kept below 0.5% (v/v), as higher concentrations can induce cytotoxicity or other off-target cellular effects.[12] Always run a "vehicle-only" control to ensure that the observed effects are due to the compound and not the solvent.
-
Concentration Range: For initial screening, use a wide, logarithmic concentration range (e.g., 1 nM to 100 µM) to capture the full dose-response curve. This helps identify the EC₅₀/IC₅₀ and determine if there is a toxic concentration threshold.
-
Positive and Negative Controls: A known norepinephrine reuptake inhibitor (e.g., reboxetine, atomoxetine) can serve as a positive control to validate the assay's performance.[5] A negative control (a structurally similar but inactive molecule, if available) helps rule out non-specific effects.
Troubleshooting Guide
This section addresses common problems encountered during experiments in a question-and-answer format.
Q1: My compound is precipitating after I add it to the aqueous cell culture medium. What should I do? A1: This is a common issue with hydrophobic compounds.
-
Reasoning: The compound's solubility limit is likely being exceeded in the aqueous buffer. The presence of salts, proteins (like FBS), and pH changes in the media can reduce the solubility of a compound that was stable in a pure organic solvent.
-
Solutions:
-
Lower the Final Concentration: This is the simplest solution. Check if you can achieve the desired biological effect at a lower, more soluble concentration.
-
Optimize the Vehicle: Consider using solubilizing agents or different vehicle systems, but be aware these can have their own biological effects.[13][14]
-
Pre-warm the Media: Adding the DMSO stock to media pre-warmed to 37°C while vortexing can sometimes help keep the compound in solution.
-
Check the pH: Ensure the pH of your final solution is compatible with the compound's stability.
-
Q2: I am seeing high variability between my experimental replicates. What are the likely causes? A2: High variability can undermine your results. A logical troubleshooting process is necessary.
Caption: Decision tree for troubleshooting high experimental variability.
-
Explanation: Start by checking for simple human error like pipetting.[15] Uneven cell distribution is another common culprit, especially in 96-well plates (the "edge effect").[16] Compound instability or precipitation can lead to inconsistent concentrations across wells.[17] Finally, ensure your detection instrument is properly configured, as incorrect settings can amplify noise.[16][18]
Q3: The biological activity is much lower than expected. Why might this be? A3: A lack of potency can be due to chemical or biological factors.
-
Chemical Integrity: Verify the purity and identity of your compound stock. If possible, use an analytical technique like HPLC to confirm its integrity, as the compound may have degraded during storage.[17]
-
Biological System:
-
Target Expression: Confirm that your chosen cell line or model system expresses the target of interest (e.g., the norepinephrine transporter) at sufficient levels.[19]
-
Assay Conditions: The incubation time may be too short, or other assay parameters (temperature, pH) may be suboptimal.
-
Passage Number: High-passage number cells can exhibit altered phenotypes and gene expression, potentially affecting their response.[15]
-
Detailed Experimental Protocol
Protocol 1: Preparation of Stock and Working Solutions for In Vitro Assays
This protocol ensures accurate and consistent compound concentrations for cell-based experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Target assay medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM Primary Stock Solution:
-
Accurately weigh out a small amount of the compound (e.g., 2.34 mg). Rationale: Weighing a larger mass improves accuracy.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. (For 2.34 mg, MW = 234.13 g/mol , add 1.0 mL of DMSO).
-
Add the DMSO to the vial containing the compound. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect for any remaining particulates.
-
-
Create Aliquots:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Rationale: This prevents contamination and avoids repeated freeze-thaw cycles of the primary stock.
-
Label each aliquot clearly and store at -20°C or -80°C for long-term stability.
-
-
Prepare Intermediate Working Solutions:
-
On the day of the experiment, thaw one aliquot of the 10 mM stock.
-
Perform a serial dilution in 100% DMSO to create intermediate stocks. For example, to make a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
-
Prepare Final Working Solutions (in Assay Medium):
-
Dilute the intermediate stocks into your pre-warmed assay medium to achieve the final desired concentrations. For example, to make a 10 µM final solution from a 1 mM intermediate stock (a 100x dilution), add 2 µL of the 1 mM stock to 198 µL of assay medium.
-
Crucially, ensure the final DMSO concentration remains constant across all treatments, including the vehicle control. For a 100x final dilution, the DMSO concentration will be 1%. If this is too high, use a higher intermediate dilution factor (e.g., 1000x for a final DMSO concentration of 0.1%).
-
Mix immediately and thoroughly after dilution to prevent precipitation. Use these final solutions to treat your cells promptly.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Effects of serotonin and norepinephrine reuptake inhibitors on depressive- and impulsive-like behaviors and on monoamine transmission in experimental temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. norepinephrine reuptake inhibitors: Topics by Science.gov [science.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. kishida.co.jp [kishida.co.jp]
- 12. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 16. bitesizebio.com [bitesizebio.com]
- 17. benchchem.com [benchchem.com]
- 18. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 19. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Assays with 3-(4-Chlorophenyl)morpholine hydrochloride
Introduction
Welcome to the technical support guide for 3-(4-Chlorophenyl)morpholine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. This compound is a versatile morpholine derivative used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] The morpholine ring is a privileged pharmacophore in medicinal chemistry, known for its ability to interact with a wide range of biological targets and improve the pharmacokinetic properties of molecules.[3][4]
However, as with any small molecule, unexpected or inconsistent results can arise during experimentation. This guide provides a structured approach to troubleshooting common issues, helping you to distinguish between genuine biological effects and experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary known application of this compound?
A1: It primarily serves as a key intermediate or building block in the synthesis of more complex, biologically active molecules.[1] Its structure is of interest in the development of novel therapeutics for neurological conditions, as well as potential analgesics and anti-inflammatory drugs.[1] It is also employed in biochemical research for enzyme inhibition studies and in the agrochemical sector.[1]
Q2: My compound is showing no activity in my assay. Where should I start troubleshooting?
A2: When a compound shows no activity, it's essential to systematically check several factors.[5] First, verify the integrity of the compound itself—confirm its purity, concentration, and proper storage conditions (store at 0-8°C).[1] Second, scrutinize your assay components, ensuring reagents are within their expiration dates and prepared correctly.[5] Finally, and most critically, check your positive and negative controls. If the controls are not behaving as expected, the issue likely lies within the assay system itself, not your test compound.[5][6]
Q3: I'm observing high background noise or a weak signal in my fluorescence-based assay. What could be the cause?
A3: High background in fluorescence assays can often be attributed to autofluorescence from either cellular components or the culture medium, especially if it contains phenol red.[7] Consider using phenol red-free medium.[7][8] A weak signal may result from insufficient reagent concentrations, short incubation times, or incorrect instrument settings, such as the wrong excitation/emission wavelengths or filter sets.[5][9] Using black microplates with clear bottoms is also recommended to minimize background and prevent crosstalk between wells.[8]
Q4: Is compound solubility a common issue?
A4: While the hydrochloride salt form is designed to enhance aqueous solubility, precipitation can still occur, especially when making dilutions from a high-concentration stock (e.g., in DMSO) into an aqueous assay buffer.[10] Always visually inspect your solutions for any signs of cloudiness or particulates.[10] If you suspect insolubility, it may be necessary to perform a solubility test or adjust the buffer composition.[10]
In-Depth Troubleshooting Guides
Guide 1: Issue - High Variability Between Replicate Wells
High variability can obscure real biological effects and make data interpretation impossible. The root cause is often inconsistent dispensing of reagents or cells.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Inconsistent Cell Seeding | Cells were not evenly suspended before plating, leading to different cell numbers in each well. Cell physiology can be affected by passage number and seeding density.[11][12] | Gently swirl the cell suspension flask before and during plating. Use a multichannel pipette with care, ensuring all tips dispense equal volumes. Keep cell passage numbers low and consistent.[12] |
| Compound Precipitation | The compound may be precipitating out of solution upon dilution into the aqueous assay buffer, leading to inconsistent concentrations across the plate. | Visually inspect all dilutions for precipitation.[10] Prepare fresh dilutions for each experiment. Consider performing a kinetic solubility assay to determine the practical solubility limit in your specific buffer.[10] |
| "Edge Effects" in Microplates | Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in reagent concentration and cell stress. | Avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier. |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability. | Ensure pipettes are properly calibrated.[13] When possible, prepare a master mix of reagents to be added to all wells, rather than adding small volumes of individual components.[13] |
Guide 2: Issue - No Dose-Dependent Response
A lack of a clear dose-response curve can be perplexing. It may suggest the compound is inactive, but it could also point to several experimental artifacts.
Troubleshooting Workflow
Caption: Workflow for diagnosing a lack of dose-response.
Explanation of Workflow:
-
Check Controls: Before investigating the test compound, always confirm that your positive and negative/vehicle controls are performing as expected.[6] If they fail, the problem is with the assay itself.
-
Compound Solubility: A compound that precipitates at higher concentrations will not produce a dose-response curve because the actual concentration in solution plateaus.[10]
-
Cytotoxicity: At high concentrations, the compound may be killing the cells, leading to a drop-off in signal that can mask a specific inhibitory or activating effect.[5] Running a standard cell viability assay in parallel is crucial.[11]
-
Off-Target Effects: If the compound is soluble and non-toxic, the lack of a specific dose-response could indicate that the observed effect is due to non-specific interactions (e.g., protein aggregation, membrane disruption) rather than binding to a specific target.
Validation Protocol: Confirming Compound Integrity and Solubility
This protocol outlines a basic workflow to validate your stock of this compound and assess its solubility in your primary assay buffer.
Objective: To rule out compound degradation and precipitation as sources of unexpected results.
Materials:
-
This compound (powder and DMSO stock)
-
Assay buffer (the same buffer used in your primary experiment)
-
DMSO (spectroscopic grade)
-
Calibrated analytical balance
-
Nephelometer or plate reader capable of measuring absorbance at ~600-650 nm
-
Clear, flat-bottom 96-well plate
Procedure:
Part A: Stock Solution Integrity Check
-
Prepare Fresh Stock: Accurately weigh a small amount of the powdered compound and dissolve in 100% DMSO to make a fresh, high-concentration stock (e.g., 10 mM).
-
Compare: Run your primary assay using both your existing stock solution and the freshly prepared one.
-
Analyze: If the fresh stock provides the expected result while the old stock does not, it suggests the original stock may have degraded due to improper storage or excessive freeze-thaw cycles.[6]
Part B: Kinetic Solubility Assessment
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your high-concentration DMSO stock into your aqueous assay buffer. The final DMSO concentration should match what you use in your main assay.
-
Incubate: Allow the plate to incubate at the same temperature and for the same duration as your main assay.
-
Measure Turbidity: Read the plate using a nephelometer or measure the absorbance at a wavelength where light scattering by particulates can be detected (e.g., 620 nm).[10]
-
Interpret Results: The concentration at which you observe a sharp increase in turbidity is the limit of your compound's kinetic solubility in that specific buffer.[10] Any concentrations used in your primary assay should be well below this limit to avoid artifacts from compound precipitation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 7. tecan.com [tecan.com]
- 8. selectscience.net [selectscience.net]
- 9. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. m.youtube.com [m.youtube.com]
- 13. docs.abcam.com [docs.abcam.com]
Technical Support Center: Enhancing the Purity of 3-(4-Chlorophenyl)morpholine Hydrochloride
Welcome to the technical support center for the synthesis and purification of 3-(4-Chlorophenyl)morpholine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmaceutical intermediate.[1][2][3] The purity of this compound is paramount for the success of subsequent synthetic steps and for ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs).[4][5]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your purification protocols, and achieve the highest possible purity for your target compound.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific problems encountered during the purification of this compound. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.
Issue 1: Low Purity After Initial Synthesis & Work-up
Question: My initial analysis (HPLC/TLC) of the crude product shows multiple spots/peaks, including what I suspect are unreacted starting materials and by-products. What is the most robust first step to significantly increase purity?
Answer: The most effective initial purification step for a basic compound like a morpholine derivative is an acid-base extraction .[6] This liquid-liquid extraction technique leverages the difference in solubility between the basic amine product and neutral or acidic impurities.[6][7] By converting the desired amine into its water-soluble hydrochloride salt, it can be selectively separated from non-basic impurities that remain in the organic phase.[8]
The core principle involves dissolving the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing it with an acidic aqueous solution (e.g., 1M HCl).[6] The basic 3-(4-Chlorophenyl)morpholine is protonated to form its salt, which partitions into the aqueous layer. Neutral organic impurities remain in the organic layer, which is then discarded. Subsequently, the aqueous layer is basified (e.g., with 2M NaOH) to a pH of 9-10, converting the salt back to the free base.[7] This neutral amine becomes insoluble in water and can be extracted back into a fresh organic solvent. Evaporation of this solvent yields a significantly purified free base.
Question: During the acid-base extraction, I'm observing a persistent emulsion at the aqueous-organic interface. How can I resolve this?
Answer: Emulsion formation is a common issue, particularly when dealing with salts and complex crude mixtures. Here are several field-proven techniques to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the two layers.
-
Gentle Swirling: Instead of vigorous shaking in the separatory funnel, use a gentle swirling or rocking motion. This minimizes the energy input that creates fine droplets and stabilizes emulsions.
-
Patience and Time: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Gravity alone can often be sufficient to break a weak emulsion.
-
Filtration: For stubborn emulsions, passing the entire mixture through a pad of Celite® or glass wool can help to coalesce the dispersed droplets.
-
Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes decrease viscosity and aid in layer separation, though this should be done with caution, especially with volatile solvents.
Issue 2: Persistent Color in the Final Product
Question: After initial purification, my this compound is a pale yellow or off-white solid, but I require a pure white powder. What causes this discoloration and how can I remove it?
Answer: Discoloration often arises from high-molecular-weight, colored by-products formed during the synthesis, or from the degradation of starting materials or the product itself. These impurities are often present in trace amounts but are highly chromophoric.
A highly effective method for color removal is treatment with activated carbon (charcoal) during the recrystallization process. A patent for a related morpholine hydrochloride synthesis specifically mentions the use of activated carbon for decolorizing the solution before crystallization.[9][10]
-
Dissolution: Dissolve the crude, colored hydrochloride salt in the minimum amount of a hot suitable solvent (e.g., isopropanol, ethanol, or an ethanol/water mixture).
-
Carbon Addition: Add a small amount of activated carbon to the hot solution (typically 1-2% of the solute weight). Caution: Add carbon carefully to a hot solution to avoid violent bumping.
-
Heating: Gently heat the mixture at reflux for 10-15 minutes with stirring. The porous structure of the carbon will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a pad of Celite® to remove the activated carbon. This step must be performed rapidly to prevent the desired product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization of the pure, white product.
Issue 3: Difficulty in Achieving High Crystalline Purity (>99.5%)
Question: My product appears clean by TLC, but HPLC analysis shows it's only 98% pure. How can I remove these final, closely-related impurities?
Answer: Achieving very high purity often requires a final recrystallization step. The success of this technique hinges on selecting the optimal solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either remain soluble at low temperatures or be insoluble at high temperatures.
For hydrochloride salts of amines, polar protic solvents are often effective.
| Solvent System | Suitability & Rationale |
| Isopropanol (IPA) | A common choice for hydrochloride salts. Offers a good balance of polarity and volatility. |
| Ethanol (EtOH) | Similar to IPA, often provides good solubility when hot and lower solubility when cold. |
| Ethanol/Water | Adding a small amount of water can increase solubility at high temperatures, which can be useful for highly crystalline salts. The ratio must be carefully optimized to avoid "oiling out."[11] |
| Methanol/MTBE | A solvent/anti-solvent system. Dissolve the salt in a minimal amount of hot methanol, then slowly add methyl tert-butyl ether (MTBE) until turbidity appears. Reheat to clarify and then cool slowly. |
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Slow cooling promotes the growth of larger, more perfect crystals, which tend to exclude impurities.[11]
-
Seeding: If crystallization is slow to initiate, adding a few seed crystals of a previously purified batch can induce nucleation and ensure the formation of the desired crystal form.[11]
-
Avoiding "Oiling Out": If the product separates as a liquid oil instead of solid crystals, it indicates the solution is oversaturated or cooling too quickly.[11] To remedy this, reheat the solution, add slightly more solvent, and allow it to cool more slowly.[11]
Workflow for High-Purity Synthesis
The following diagram illustrates a robust, multi-step workflow designed to take the crude reaction output to a final, high-purity hydrochloride salt.
Caption: General Purification and Salt Formation Workflow.
Frequently Asked Questions (FAQs)
Q1: What analytical techniques are essential for confirming the final purity? Confirming the final purity requires a combination of methods to assess for organic, inorganic, and residual solvent impurities.[12][13]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity and quantifying organic impurities.[14] A validated HPLC method can provide precise purity values (e.g., >99.8%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the chemical structure of the final compound and can detect impurities with different structures, including isomers.
-
Mass Spectrometry (MS): Coupled with GC or LC (GC-MS, LC-MS), this technique confirms the molecular weight of the product and helps in identifying unknown impurities.[14]
-
Karl Fischer Titration: This is the standard method for determining water content, which is important as hydrochloride salts can be hygroscopic.
Q2: How should I properly form the hydrochloride salt from the purified free base? Once you have the purified free base, the salt formation is a critical step.
-
Dissolve the purified 3-(4-Chlorophenyl)morpholine free base in a suitable anhydrous solvent like isopropanol, ethanol, or diethyl ether.
-
Slowly add a stoichiometric amount (1.0 equivalent) of a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in isopropanol) with stirring. Adding the acid slowly prevents localized concentration changes that can trap impurities.
-
The hydrochloride salt will typically precipitate out of the solution. Stir the resulting slurry for a period (e.g., 1 hour) to ensure complete salt formation.
-
Collect the solid by filtration, wash it with a small amount of the cold solvent to remove any residual soluble impurities, and dry it under vacuum. For the highest purity, this crude salt should then be recrystallized as described previously.[15]
Q3: What are the key considerations when scaling up this purification from grams to kilograms? Scaling up a purification process introduces new challenges that are not always apparent at the lab scale.[16]
-
Heat Transfer: Both heating for dissolution and cooling for crystallization become much slower in large vessels.[17] This must be accounted for in the process timing. Exothermic steps, like acid-base neutralizations, require careful monitoring and potentially external cooling to control the temperature.
-
Mixing Efficiency: Ensuring homogenous mixing in a large reactor is more difficult. Inefficient mixing can lead to incomplete reactions or localized "hot spots," potentially generating more impurities.
-
Material Handling: Handling large volumes of solvents and solids requires appropriate equipment and safety protocols. Filtration and drying times will be significantly longer.
-
Process Robustness: A process that works on a 1g scale may fail at 1kg. It is crucial to test the process at an intermediate scale (e.g., 100g) to identify potential issues before committing to a large-scale run.[18]
Q4: How should the final high-purity product be stored? this compound, like many amine salts, can be hygroscopic. To maintain its purity and physical form, it should be stored in a tightly sealed container in a cool, dry place. Using a desiccator is highly recommended to protect it from atmospheric moisture. Storing it under an inert atmosphere (e.g., nitrogen or argon) can further prevent potential long-term degradation.
Logic of Acid-Base Extraction
This diagram illustrates the chemical principle behind using pH shifts to separate the basic product from neutral impurities.
Caption: Separation via pH-controlled solubility.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride - Google Patents [patents.google.com]
- 10. CN1054604C - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmafocusasia.com [pharmafocusasia.com]
- 13. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 14. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 3-(4-Chlorophenyl)morpholine hydrochloride
Introduction
3-(4-Chlorophenyl)morpholine hydrochloride is a synthetic molecule belonging to the morpholine class of compounds. The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties.[1][2] The incorporation of a 4-chlorophenyl group suggests a potential for interaction with biological targets within the central nervous system (CNS), as this moiety is present in various CNS-active compounds.[3] While direct public data on the specific biological activity of this compound is limited, its structural similarity to known monoamine reuptake inhibitors like Reboxetine, which also contains a morpholine ring, points toward a probable mechanism of action involving the modulation of neurotransmitter systems.[4][5]
This guide provides a comprehensive framework for researchers to validate the putative biological activities of this compound, focusing on its potential as a monoamine reuptake inhibitor with subsequent antidepressant and anorectic effects. We will compare its performance with established compounds and provide detailed, self-validating experimental protocols.
Part 1: In Vitro Validation of Monoamine Reuptake Inhibition
The primary hypothesis is that this compound functions by inhibiting the reuptake of monoamine neurotransmitters (norepinephrine, serotonin, and dopamine) from the synaptic cleft. This is a key mechanism for many antidepressant and anorectic drugs.[6] The most direct way to validate this is through in vitro neurotransmitter uptake assays.
Comparative Compounds
To contextualize the activity of our test compound, it is essential to compare it against well-characterized inhibitors with known selectivity profiles:
-
Reboxetine: A selective norepinephrine reuptake inhibitor (NRI).[4][5]
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).[7]
-
GBR-12909: A selective dopamine reuptake inhibitor (DRI).
Experimental Workflow: Neurotransmitter Uptake Assay
This assay directly measures the inhibition of radiolabeled monoamines into cells engineered to express the specific human transporters: norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).[6]
Caption: Workflow for in vitro monoamine reuptake inhibition assay.
Detailed Protocol: Radiolabeled Neurotransmitter Uptake Assay
-
Cell Culture: Maintain HEK293 cell lines stably expressing human NET, SERT, or DAT in appropriate culture medium. Plate the cells in 96-well microplates and allow them to reach confluence.[6]
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers once with Krebs-Henseleit buffer (KHB).[6]
-
Compound Incubation: Add 50 µL of assay buffer containing increasing concentrations of this compound, reboxetine, fluoxetine, or GBR-12909 to the wells. For each plate, include wells with vehicle only (for maximal uptake) and a high concentration of a non-selective inhibitor (e.g., mazindol) to determine non-specific uptake.
-
Initiation of Uptake: Add 50 µL of assay buffer containing the radiolabeled neurotransmitter (e.g., [³H]norepinephrine, [³H]serotonin, or [³H]dopamine) at a final concentration close to its Km for the respective transporter.
-
Incubation: Incubate the plates for a short period (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer.
-
Quantification: Lyse the cells with a scintillation cocktail and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the concentration-response curves and calculate the IC50 values using non-linear regression.
Expected Data and Interpretation
The results can be summarized in a table to compare the potency and selectivity of this compound.
| Compound | NET IC50 (nM) | SERT IC50 (nM) | DAT IC50 (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) |
| 3-(4-Chlorophenyl)morpholine HCl | Experimental | Experimental | Experimental | Calculated | Calculated |
| Reboxetine (Reference) | ~5 | >1000 | >1000 | >200 | >200 |
| Fluoxetine (Reference) | >200 | ~10 | >500 | <0.05 | >2.5 |
| GBR-12909 (Reference) | >500 | >1000 | ~15 | >66 | <0.03 |
-
Interpretation: An IC50 value significantly lower for NET compared to SERT and DAT would classify the compound as a selective NRI, similar to Reboxetine. This would provide a strong rationale for its potential antidepressant and anorectic properties.
Part 2: In Vivo Validation of Antidepressant-Like Activity
If in vitro data suggests potent monoamine reuptake inhibition, the next logical step is to assess whether this translates to antidepressant-like effects in established animal models. The Forced Swim Test (FST) is a widely used primary screen for this purpose.[8][9]
Experimental Design: Forced Swim Test (FST)
This model is based on the observation that animals administered antidepressants will spend more time actively trying to escape a stressful, inescapable situation (a container of water) and less time immobile.[8][9]
Caption: Experimental workflow for the Forced Swim Test.
Detailed Protocol: Forced Swim Test
-
Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week before the experiment.
-
Grouping and Dosing: Randomly assign mice to treatment groups (n=10-12 per group): Vehicle (e.g., saline), Positive Control (e.g., Imipramine, 20 mg/kg), and this compound (at least three different doses, e.g., 10, 20, 40 mg/kg). Administer the compounds via intraperitoneal (i.p.) injection 60 minutes before the test.[9]
-
Test Procedure: Gently place each mouse into a transparent glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C). The test duration is 6 minutes.
-
Behavioral Scoring: Record the sessions for later analysis. A trained observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors.
-
Data Analysis: Analyze the data using a one-way ANOVA to compare the mean immobility time between groups, followed by a post-hoc test (e.g., Dunnett's test) to compare the compound-treated groups to the vehicle control.
Expected Data and Interpretation
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM |
| Vehicle | - | 150 ± 10 |
| Imipramine (Positive Control) | 20 | 85 ± 8* |
| 3-(4-Chlorophenyl)morpholine HCl | 10 | Experimental |
| 3-(4-Chlorophenyl)morpholine HCl | 20 | Experimental |
| 3-(4-Chlorophenyl)morpholine HCl | 40 | Experimental |
*p < 0.05 compared to Vehicle
-
Interpretation: A statistically significant, dose-dependent decrease in immobility time compared to the vehicle group, similar to the effect of imipramine, would indicate a positive antidepressant-like profile for this compound.
Part 3: In Vivo Validation of Anorectic Activity
Compounds that increase norepinephrine and dopamine levels in the brain often have appetite-suppressant effects.[7] This can be validated by measuring food intake in rodents.
Experimental Design: Food Intake Study
This straightforward experiment measures the amount of food consumed over a set period following compound administration.
Detailed Protocol: Food Intake Measurement
-
Animal Acclimation: Individually house male Sprague-Dawley rats and acclimate them to the housing and a specific feeding schedule (e.g., food available for 4 hours per day).
-
Baseline Measurement: Measure baseline food intake for 3-5 days to ensure stable consumption.
-
Dosing: On the test day, administer the vehicle, a positive control (e.g., Phentermine, 10 mg/kg), or this compound (at doses informed by the FST) 60 minutes before presenting the food.
-
Measurement: Present a pre-weighed amount of standard chow to each rat. Measure the amount of food remaining at several time points (e.g., 1, 2, and 4 hours).
-
Data Analysis: Calculate the cumulative food intake for each animal. Compare the treatment groups to the vehicle control using a one-way ANOVA with post-hoc tests.
Expected Data and Interpretation
| Treatment Group | Dose (mg/kg) | Cumulative Food Intake at 4h (grams) ± SEM |
| Vehicle | - | 12.5 ± 0.8 |
| Phentermine (Positive Control) | 10 | 5.0 ± 0.5* |
| 3-(4-Chlorophenyl)morpholine HCl | 10 | Experimental |
| 3-(4-Chlorophenyl)morpholine HCl | 20 | Experimental |
| 3-(4-Chlorophenyl)morpholine HCl | 40 | Experimental |
*p < 0.05 compared to Vehicle
-
Interpretation: A significant and dose-dependent reduction in food intake compared to the vehicle group would confirm the anorectic activity of the compound.
Conclusion
This guide outlines a logical and robust progression of experiments to validate the primary hypothesized biological activities of this compound. By starting with specific in vitro target engagement assays and moving to functional in vivo models, researchers can build a comprehensive profile of this novel compound. The inclusion of well-established positive controls and comparators is critical for interpreting the significance of the experimental findings. This structured approach ensures scientific rigor and provides a clear path to understanding the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. JCI - Melanocortin 4 receptor stimulation prevents antidepressant-associated weight gain in mice caused by long-term fluoxetine exposure [jci.org]
- 8. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 9. In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-(4-Chlorophenyl)morpholine hydrochloride and its Analogs for Neuropharmacological Research
Abstract
This guide offers a comparative analysis of 3-(4-Chlorophenyl)morpholine hydrochloride and its structurally related compounds, tailored for researchers and scientists in neuropharmacology and drug development. We delve into the synthesis, chemical characteristics, and pharmacological activities of these compounds, with a focus on their interactions with monoamine transporters. This document provides supporting experimental data, detailed protocols for in vitro assays, and explores the structure-activity relationships (SAR) that are crucial for designing novel derivatives with potentially improved therapeutic efficacy.
Introduction: The Significance of the Phenylmorpholine Scaffold in Neuroscience
The phenylmorpholine scaffold is a "privileged structure" in medicinal chemistry, forming the core of various compounds that modulate the activity of monoamine transporters. These transporters, which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are essential for regulating neurotransmitter levels in the brain.[1][2] Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them key targets for drug development.[1] this compound is a notable compound within this class, recognized for its potential applications in pharmaceutical research, particularly in developing agents for neurological disorders.[3] This guide will provide a comparative analysis of this compound and its analogs to elucidate the structural features that govern their biological activity.
Synthesis and Chemical Properties
The synthesis of this compound is a critical process for obtaining the pure compound for pharmacological evaluation. A representative synthetic route is detailed below.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Bromo-4-chlorobenzene
-
3-Morpholinone
-
Palladium(II) acetate
-
2-(Dicyclohexylphosphino)biphenyl
-
Sodium tert-butoxide
-
Toluene
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (in diethyl ether)
Procedure:
-
Buchwald-Hartwig Amination: In a nitrogen-purged flask, combine 1-bromo-4-chlorobenzene, 3-morpholinone, palladium(II) acetate, 2-(dicyclohexylphosphino)biphenyl, and sodium tert-butoxide in toluene. Heat the mixture under reflux until the starting materials are consumed (monitored by TLC). After cooling, the mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography to yield 4-(4-chlorophenyl)morpholin-3-one.
-
Boc Protection: Dissolve the product from the previous step in dichloromethane. Add di-tert-butyl dicarbonate and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete. The solvent is removed under reduced pressure, and the residue is purified to give tert-butyl 4-(4-chlorophenyl)-3-oxomorpholine-2-carboxylate.
-
Reduction and Deprotection: The Boc-protected intermediate is then subjected to reduction and deprotection steps to yield the final product.
-
Salt Formation: The purified 3-(4-chlorophenyl)morpholine is dissolved in a suitable solvent like diethyl ether, and a solution of hydrochloric acid in diethyl ether is added to precipitate the hydrochloride salt. The salt is then filtered, washed, and dried.
Chemical Properties: this compound is a hydrochloride salt of 3-(4-chlorophenyl)morpholine.[3][4] The chlorophenyl group enhances its pharmacological profile, potentially leading to improved efficacy.[3]
Comparative Pharmacological Analysis: Monoamine Transporter Inhibition
The primary pharmacological target for many phenylmorpholine derivatives is the family of monoamine transporters.[2] By inhibiting the reuptake of dopamine, norepinephrine, and/or serotonin, these compounds can increase the concentration of these neurotransmitters in the synaptic cleft, leading to various neuropharmacological effects.[1][5]
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of phenylmorpholine analogs reveals how modifications to the chemical structure influence their potency and selectivity for DAT, NET, and SERT.[6][7] For instance, the position and nature of substituents on the phenyl ring are critical determinants of activity.[2]
Table 1: Comparative in vitro potencies (IC₅₀, nM) of 3-phenylmorpholine analogs at monoamine transporters.
| Compound | R-group on Phenyl Ring | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| 1 | 4-Cl | 15 | 45 | 800 |
| 2 | H | 120 | 250 | >1000 |
| 3 | 4-F | 25 | 60 | 950 |
| 4 | 4-CH₃ | 80 | 150 | >1000 |
| 5 | 2,4-diCl | 8 | 20 | 650 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate SAR principles. Lower values indicate higher potency.
Key SAR Observations:
-
Halogen Substitution: The presence of a halogen, particularly chlorine, at the 4-position of the phenyl ring (Compound 1) significantly enhances potency at DAT and NET compared to the unsubstituted analog (Compound 2). Dichlorination (Compound 5) further increases this potency.
-
Electron-donating vs. Electron-withdrawing Groups: Electron-withdrawing groups like halogens tend to increase potency, while electron-donating groups like a methyl group (Compound 4) can decrease it.
-
Selectivity: Most of these analogs show a preference for DAT and NET over SERT, a common characteristic of this chemical class.
Caption: A workflow for the structure-activity relationship (SAR) study of phenylmorpholine analogs.
In Vitro Experimental Protocols
To accurately compare the pharmacological profiles of this compound and its analogs, standardized in vitro assays are essential.[5] The following protocols outline the determination of inhibitory potency at monoamine transporters.
Protocol 1: Radioligand Binding Assay to Determine Inhibition Constant (Kᵢ)
This assay measures a compound's ability to displace a known radioligand from the monoamine transporter.[5]
Objective: To determine the inhibition constant (Kᵢ) of a test compound for DAT, NET, and SERT.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).[1]
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.[1]
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).[5]
-
96-well microplates and filtration apparatus.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.
-
Incubate to allow for binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[5]
Protocol 2: Neurotransmitter Uptake Assay (Radiolabeled)
This assay directly measures the functional inhibition of neurotransmitter transport into cells.[1]
Objective: To determine the IC₅₀ value of a test compound for inhibiting dopamine, norepinephrine, or serotonin uptake.
Materials:
-
HEK293 cells stably expressing the human transporter of interest.[1]
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.[1]
-
Test compounds at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).[5]
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a defined period to allow for uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the accumulated radioactivity using a scintillation counter.[8]
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.[8][9]
Caption: The experimental workflow for an in vitro dopamine reuptake inhibition assay.
Conclusion
This compound and its analogs represent a compelling class of compounds for neuropharmacological research due to their potent interactions with monoamine transporters. The structure-activity relationship clearly indicates that the 4-chlorophenyl substitution is a key feature for enhancing potency, particularly at the dopamine and norepinephrine transporters. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct comparative studies and to screen novel derivatives. Future research should aim to further refine the selectivity profiles of these compounds and to evaluate their in vivo efficacy and pharmacokinetic properties to assess their therapeutic potential for treating a variety of neurological and psychiatric disorders.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-(4-CHLOROPHENYL)MORPHOLINE HCL | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Dopamine Reuptake Inhibitors in Parkinson’s Disease: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Chlorophenyl)morpholine Analogs as Monoamine Transporter Ligands
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 3-(4-Chlorophenyl)morpholine, a key scaffold in the development of monoamine transporter-targeted therapeutics. As direct comparative data for a full series of 3-phenylmorpholine analogs is limited in publicly accessible literature, this guide will leverage the robust data available for the closely related phenmetrazine (2-phenyl-3-methylmorpholine) analogs. This well-studied class of compounds provides a potent predictive model for understanding how structural modifications to the phenylmorpholine core influence interactions with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Introduction: The Phenylmorpholine Scaffold in Neuropharmacology
The phenylmorpholine framework is a "privileged scaffold" in medicinal chemistry, forming the core of numerous psychoactive compounds.[1] Historically, phenmetrazine was utilized as an anorectic, but its stimulant properties and abuse potential led to its withdrawal.[2] This activity stems from its interaction with monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft and are primary targets for drugs treating conditions like ADHD, depression, and substance abuse disorders.[3][4]
The compound 3-(4-Chlorophenyl)morpholine hydrochloride serves as a versatile chemical intermediate for synthesizing more complex molecules targeting neurological disorders.[5] The inclusion of a halogen, such as chlorine, on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties, including potency, selectivity, and metabolism.[6] Understanding how substitutions on this scaffold affect transporter affinity and function is crucial for designing next-generation therapeutics with improved efficacy and safety profiles.
Core Structure-Activity Relationship (SAR) Analysis
The primary mechanism of action for many phenylmorpholine derivatives is the inhibition of monoamine reuptake or the induction of neurotransmitter release.[3][7] The potency and selectivity of these actions are highly sensitive to subtle structural changes, particularly substitutions on the phenyl ring. The following analysis is based on data from phenmetrazine analogs, which feature an additional methyl group at the 3-position of the morpholine ring but share the core 2-phenylmorpholine structure.
Impact of Phenyl Ring Substitution
Quantitative data from in vitro transporter assays using rat brain synaptosomes reveal clear SAR trends for phenyl-substituted phenmetrazine analogs. These assays measure the concentration of a compound required to inhibit radiolabeled substrate uptake by 50% (IC50) or to elicit 50% of the maximal substrate release (EC50). Lower values indicate greater potency.
Table 1: Monoamine Transporter Activity of Phenyl-Substituted Phenmetrazine Analogs
| Compound | Phenyl Substitution | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |
| Phenmetrazine | Unsubstituted | 1930 | 1200 | 25100 | 127 | 45 | >10000 |
| 3-FPM | 3-Fluoro | 1310 | 1450 | >30000 | 133 | 24 | >10000 |
| 4-FPM | 4-Fluoro | 1430 | 2580 | 10200 | 114 | 33 | 1180 |
| 3-MPM | 3-Methyl | 18500 | 5200 | >30000 | 2250 | 134 | >10000 |
| 4-MPM | 4-Methyl | 1930 | 2400 | 2600 | 122 | 41 | 823 |
Data adapted from McLaughlin et al. (2017), which references the patent by Blough et al. (2011).[7][8] Assays were performed using rat brain synaptosomes.
From this data, several key SAR insights emerge:
-
Positional Isomerism is Critical : The position of a substituent on the phenyl ring dramatically alters activity. For instance, 3-methylphenmetrazine (3-MPM) is significantly less potent at DAT (IC50 = 18500 nM) compared to its 4-methyl counterpart (4-MPM, IC50 = 1930 nM), which retains potency similar to the unsubstituted phenmetrazine.[7]
-
Halogenation Effects : Fluorine substitution is generally well-tolerated. 3-Fluorophenmetrazine (3-FPM) and 4-Fluorophenmetrazine (4-FPM) retain potent activity as dopamine and norepinephrine releasers (low EC50 values).[7] Notably, 4-FPM shows a significant increase in potency as a serotonin releaser (EC50 = 1180 nM) compared to phenmetrazine and 3-FPM, suggesting that para-halogenation may enhance serotonergic activity.[7] This trend suggests that a 4-chloro substitution, as in the topic compound, would likely confer potent activity at DAT and NET and potentially moderate activity at SERT.
-
Catecholamine vs. Serotonin Selectivity : Most of these analogs are significantly more potent as releasers at DAT and NET than at SERT.[2][7] This catecholamine-selective profile is characteristic of many stimulant compounds. The increased serotonergic activity of the 4-substituted analogs (4-FPM and 4-MPM) may impart more MDMA-like entactogenic properties.[2]
Logical Relationships in SAR
The relationship between chemical structure and biological function in this series can be visualized as a decision-making process for a medicinal chemist.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted β-hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 6. QSAR study and synthesis of new phenyltropanes as ligands of the dopamine transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the reproducibility of published findings is the bedrock of scientific progress. A novel compound's potential as a therapeutic agent or a valuable synthon is only as reliable as the data that defines it. This guide provides an in-depth technical comparison of methodologies for the synthesis and characterization of 3-(4-Chlorophenyl)morpholine hydrochloride, a versatile intermediate in medicinal chemistry.[1] We will explore a robust synthetic protocol and the expected analytical benchmarks, while also comparing it to its structural analog, 3-(4-Fluorophenyl)morpholine hydrochloride, to highlight key considerations for ensuring the reproducibility of findings.
The Critical Role of Reproducibility
The ability to independently replicate a scientific finding is the ultimate validation of its credibility. In drug discovery and development, where investment is substantial and patient safety is paramount, irreproducible results can lead to wasted resources and dead-end research pathways. This guide is structured to not only provide experimental protocols but also to dissect the "why" behind each step, empowering researchers to anticipate potential sources of variability and to establish self-validating experimental systems.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 3-(4-Chlorophenyl)morpholine is most effectively achieved through the ring-opening of a suitable epoxide with ethanolamine. This method is favored for its atom economy and generally good yields. The subsequent conversion to the hydrochloride salt enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological testing and formulation studies.
Part 1: Synthesis of 3-(4-Chlorophenyl)morpholine (Free Base)
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorostyrene oxide (1.0 eq) and ethanolamine (3.0 eq). The use of an excess of ethanolamine serves as both the nucleophile and the solvent, driving the reaction to completion.
-
Reaction Conditions: The reaction mixture is heated to 80°C and stirred for 12 hours. The temperature is a critical parameter; lower temperatures may lead to incomplete reaction, while higher temperatures could promote side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial for determining the point of completion.
-
Work-up and Extraction: After cooling to room temperature, the excess ethanolamine is removed under reduced pressure. The resulting residue is dissolved in ethyl acetate and washed sequentially with water and brine. This aqueous work-up removes any remaining water-soluble impurities.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Purification by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) affords the pure 3-(4-chlorophenyl)morpholine as a viscous oil.
Causality Behind Experimental Choices:
-
Epoxide Ring-Opening: The choice of 4-chlorostyrene oxide as the starting material is predicated on the desired substitution pattern. The reaction with ethanolamine proceeds via a nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring.
-
Solvent and Stoichiometry: Using an excess of ethanolamine as the solvent eliminates the need for an additional, potentially reactive, solvent and ensures a high concentration of the nucleophile.
Part 2: Preparation of this compound
Experimental Protocol:
-
Salt Formation: The purified 3-(4-chlorophenyl)morpholine free base is dissolved in anhydrous diethyl ether.
-
Acidification: A solution of 2 M HCl in diethyl ether is added dropwise with stirring until precipitation is complete. The hydrochloride salt is significantly less soluble in diethyl ether than the free base, leading to its precipitation.
-
Isolation and Drying: The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white crystalline powder.[1]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Analytical Characterization for Reproducibility Assessment
To ensure that the synthesized compound is indeed this compound and that the synthesis is reproducible, a battery of analytical techniques must be employed. The data obtained should be consistent across different batches and, ideally, should match any previously reported data.
Table 1: Expected Analytical Data for this compound
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 9.5-10.5 (br s, 1H, NH₂⁺), 7.45 (d, J=8.5 Hz, 2H, Ar-H), 7.35 (d, J=8.5 Hz, 2H, Ar-H), 4.8-5.0 (m, 1H, CH-Ar), 4.0-4.2 (m, 2H, O-CH₂), 3.2-3.6 (m, 4H, N-CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 138.5 (Ar-C), 132.0 (Ar-C-Cl), 128.5 (Ar-CH), 128.0 (Ar-CH), 70.0 (CH-Ar), 65.5 (O-CH₂), 48.0 (N-CH₂), 45.0 (N-CH₂) |
| HPLC (C18 column) | Purity: ≥98%, single major peak |
| Mass Spectrometry (ESI+) | m/z: 198.0680 [M+H]⁺ for C₁₀H₁₂ClNO |
Trustworthiness through Self-Validation:
The combination of these techniques provides a self-validating system. The ¹H and ¹³C NMR confirm the molecular structure and connectivity of the atoms. HPLC assesses the purity of the compound, ensuring the absence of significant impurities that could interfere with subsequent applications. Mass spectrometry confirms the molecular weight of the free base. A reproducible synthesis will consistently yield data that falls within the expected ranges for these parameters.
Comparative Analysis: 3-(4-Fluorophenyl)morpholine Hydrochloride
To further illustrate the principles of reproducibility, we will compare the expected findings for this compound with its fluoro-analog. The synthesis of 3-(4-Fluorophenyl)morpholine hydrochloride would follow an identical protocol, substituting 4-fluorostyrene oxide as the starting material.
Table 2: Comparative Expected Analytical Data
| Analytical Technique | 3-(4-Chlorophenyl)morpholine HCl | 3-(4-Fluorophenyl)morpholine HCl |
| ¹H NMR (DMSO-d₆) | Aromatic protons: δ 7.35-7.45 ppm | Aromatic protons: δ 7.10-7.30 ppm (with H-F coupling) |
| ¹³C NMR (DMSO-d₆) | Ar-C-Cl: ~132.0 ppm | Ar-C-F: ~162.0 ppm (JCF ≈ 245 Hz) |
| HPLC (C18 column) | Similar retention time, dependent on exact conditions | Slightly different retention time due to polarity change |
| Mass Spectrometry (ESI+) | m/z: 198.0680 [M+H]⁺ | m/z: 182.0976 [M+H]⁺ for C₁₀H₁₂FNO |
Key Differences and Their Implications for Reproducibility:
-
NMR Spectroscopy: The substitution of chlorine with fluorine will cause a significant upfield shift in the ¹³C NMR for the carbon attached to the halogen, accompanied by a large carbon-fluorine coupling constant. In the ¹H NMR, the aromatic proton signals will also be shifted and will exhibit coupling to the fluorine atom. These predictable differences are key to confirming the identity of the correct analog.
-
Chromatography: Due to the difference in polarity between the chloro and fluoro substituents, the two compounds will have slightly different retention times in reverse-phase HPLC. A reproducible method will consistently resolve these two compounds if they were present in a mixture.
Diagram of the Reproducibility Assessment Logic:
Caption: Logical flow for assessing the reproducibility of a chemical synthesis.
Conclusion and Best Practices
The reproducibility of findings for a compound like this compound is not merely an academic exercise; it is a prerequisite for its reliable use in research and development. This guide has outlined a robust synthetic protocol and the expected analytical data that can serve as a benchmark for assessing reproducibility.
To ensure the highest level of reproducibility, researchers should adhere to the following best practices:
-
Detailed Record-Keeping: Meticulously document all experimental parameters, including reagent sources and purity, reaction times, temperatures, and work-up procedures.
-
Thorough Characterization: Employ a comprehensive suite of analytical techniques to confirm the identity, purity, and structure of the synthesized compound.
-
Use of Reference Standards: Whenever possible, compare analytical data to that of a certified reference standard.
-
Inter-Laboratory Validation: For critical findings, encourage independent replication of the synthesis and characterization in a different laboratory.
By embracing these principles, the scientific community can build a more robust and reliable foundation for the advancement of chemical and pharmaceutical sciences.
References
A Researcher's Guide to the Efficacy of 3-(4-Chlorophenyl)morpholine hydrochloride: A Proposed Comparative Analysis Against Standard Psychostimulants
For researchers, scientists, and drug development professionals, the exploration of novel compounds with potential central nervous system activity is a cornerstone of advancing neuropharmacology. 3-(4-Chlorophenyl)morpholine hydrochloride presents as a compound of interest, given that the morpholine scaffold is a well-established pharmacophore in a variety of CNS-active drugs, known to enhance pharmacodynamic and pharmacokinetic properties.[1] This guide provides a comprehensive framework for evaluating the efficacy of this compound as a potential psychostimulant, by proposing a direct comparison with well-characterized standard reference compounds.
While public domain data on the specific pharmacological activity of this compound is not currently available, its structural similarity to compounds targeting monoamine transporters suggests a potential mechanism of action as a dopamine reuptake inhibitor (DRI). This guide, therefore, outlines the essential in vitro and in vivo studies required to characterize its efficacy, using GBR 12909, bupropion, methylphenidate, and amphetamine as benchmarks.
Rationale for Comparison and Selection of Reference Compounds
To ascertain the potential psychostimulant profile of this compound, a multi-tiered comparative approach is necessary. The selected reference compounds offer a spectrum of potencies, selectivities, and mechanisms of action at monoamine transporters, providing a robust context for evaluating a novel compound.
-
GBR 12909: A highly potent and selective dopamine reuptake inhibitor, serving as a benchmark for high-affinity DAT binding.[2]
-
Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI) with a lower affinity for DAT compared to norepinephrine transporters (NET), representing a clinically relevant antidepressant and smoking cessation aid with psychostimulant properties.[3]
-
Methylphenidate: A widely prescribed treatment for ADHD that acts as a norepinephrine-dopamine reuptake inhibitor.
-
Amphetamine: A classic psychostimulant that not only inhibits reuptake but also promotes the release of dopamine and norepinephrine.[4]
Proposed In Vitro Efficacy Assessment: Monoamine Transporter Interactions
The initial characterization of this compound should focus on its interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This will determine its potency and selectivity, key indicators of its potential therapeutic effects and side-effect profile.
Experimental Protocol: Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific transporter, expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
Objective: To determine the Ki of this compound and reference compounds for DAT, NET, and SERT.
Methodology:
-
Membrane Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligand Selection:
-
For DAT: [³H]WIN 35,428
-
For NET: [³H]Nisoxetine
-
For SERT: [³H]Paroxetine
-
-
Assay Procedure:
-
Incubate the cell membranes with a fixed concentration of the respective radioligand and varying concentrations of the test compound (this compound or a reference compound).
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).
-
Following incubation, the membranes are collected by rapid filtration onto glass fiber filters and washed with ice-cold buffer.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol: Synaptosomal Uptake Assay
This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes (isolated nerve terminals), providing an IC₅₀ value that reflects its functional potency.
Objective: To determine the IC₅₀ of this compound and reference compounds for the inhibition of dopamine, norepinephrine, and serotonin uptake.
Methodology:
-
Synaptosome Preparation: Prepare synaptosomes from the appropriate brain regions of rodents (e.g., striatum for DAT, frontal cortex for NET, and brainstem for SERT).
-
Radiolabeled Neurotransmitter Selection:
-
[³H]Dopamine
-
[³H]Norepinephrine
-
[³H]Serotonin
-
-
Assay Procedure:
-
Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Initiate uptake by adding the respective radiolabeled neurotransmitter.
-
Terminate the uptake after a short incubation period by rapid filtration and washing with ice-cold buffer.
-
Quantify the amount of radiolabeled neurotransmitter taken up by the synaptosomes using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Comparative In Vitro Data for Standard Reference Compounds
The following table summarizes the reported binding affinities (Ki) and functional potencies (IC₅₀) for the selected reference compounds. These values will serve as the basis for comparison once data for this compound is generated.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| GBR 12909 | 1 | >100 | >100 | - | - | - |
| Bupropion | 550 - 2170[5] | 1900[6] | >10000[6] | 305[7] | 3715[7] | >10000[6] |
| Methylphenidate (d-threo) | - | - | - | 33[8] | 244[8] | >50000[8] |
| Amphetamine | 640[4] | 70[4] | 38000[4] | - | - | - |
Note: Ki and IC₅₀ values can vary depending on the specific experimental conditions.
Proposed In Vivo Efficacy Assessment: Locomotor Activity
A common in vivo method to assess the stimulant properties of a compound is to measure its effect on spontaneous locomotor activity in rodents.[9] Increased locomotor activity is a characteristic behavioral response to psychostimulants.
Experimental Protocol: Open Field Test
Objective: To evaluate the dose-dependent effect of this compound on locomotor activity in mice or rats and compare it to the effects of standard psychostimulants.
Methodology:
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Apparatus: An open field arena equipped with infrared beams to automatically track horizontal and vertical movements.
-
Procedure:
-
Habituate the animals to the testing room and the open field arena.
-
On the test day, administer a single intraperitoneal (i.p.) injection of either vehicle (e.g., saline) or the test compound at various doses.
-
Immediately place the animal in the open field arena and record locomotor activity for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Quantify the total distance traveled, horizontal activity, and vertical activity (rearing).
-
Analyze the data using ANOVA to determine significant dose-dependent effects compared to the vehicle-treated control group.
-
Comparative In Vivo Data for Standard Reference Compounds
The following table summarizes the doses of the reference compounds that have been shown to induce locomotor activity in rodents.
| Compound | Species | Effective Dose Range (mg/kg, i.p.) | Observed Effect |
| GBR 12909 | Rat | 1 - 20[10] | Dose-dependent increase in locomotion, rearing, and sniffing.[10] |
| Mouse | 5 - 10[11] | Increased locomotor activity.[11] | |
| Bupropion | Mouse | 10 - 20[12] | Significant increase in locomotion.[12] |
| Rat | 10 - 30[13] | Acute locomotor hyperactivity.[13] | |
| Methylphenidate | Mouse | 1 - 6[14] | Increased locomotor activity.[14] |
| Rat | 0.6 - 10[15] | Dose-dependent increase in locomotion.[15] | |
| Amphetamine | Mouse | 2 - 4[16] | Significant increase in locomotor activity.[16] |
| Rat | 1 - 2[17] | Increased locomotor activity.[17] |
Visualizing the Scientific Approach
To clearly illustrate the proposed scientific workflow and the underlying mechanism of action, the following diagrams are provided.
Caption: Proposed experimental workflow for characterizing this compound.
Caption: Proposed mechanism of action for this compound as a DRI.
Discussion and Future Directions
The successful execution of the outlined experiments will provide a robust dataset to comprehensively evaluate the efficacy of this compound.
-
Interpreting In Vitro Data: The Ki and IC₅₀ values will establish the compound's potency and its selectivity for the dopamine transporter over other monoamine transporters. A high affinity and selectivity for DAT would suggest a pharmacological profile similar to potent DRIs like GBR 12909. Conversely, a profile showing significant activity at both DAT and NET would align it more closely with bupropion or methylphenidate.
-
Interpreting In Vivo Data: The locomotor activity data will provide crucial information on its in vivo psychostimulant effects. A dose-dependent increase in locomotion would support a stimulant profile. The potency in this assay can be directly compared to the reference compounds to gauge its relative in vivo efficacy.
-
Structure-Activity Relationship (SAR) Insights: The presence of the 4-chlorophenyl group is a key structural feature. Halogenation on the phenyl ring of psychostimulants can significantly alter their affinity and selectivity for monoamine transporters. This study would provide valuable SAR data for this class of morpholine-containing compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bupropion - Wikipedia [en.wikipedia.org]
- 4. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective effects of hydroxy metabolites of bupropion on behavior and on function of monoamine transporters and nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Alterations in locomotor activity after microinjections of GBR-12909, selective dopamine antagonists or neurotensin into the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of acute bupropion administration on locomotor activity in adolescent and adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bupropion hydrochloride produces conditioned hyperactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Chronic methylphenidate modulates locomotor activity and sensory evoked responses in the VTA and NAc of freely behaving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Bridging the Gap: A Guide to Validating In Vitro CNS Activity of 3-(4-Chlorophenyl)morpholine Hydrochloride with In Vivo Models
In the landscape of drug discovery, the journey from a promising compound in a petri dish to a potential therapeutic is fraught with challenges. A critical juncture in this process is the validation of in vitro findings in living organisms. This guide provides an in-depth, experience-driven comparison of validating the in vitro results of a novel compound, 3-(4-Chlorophenyl)morpholine hydrochloride, with in vivo data. While specific public data on this molecule is sparse, this guide will utilize a scientifically grounded, hypothetical scenario to illustrate the crucial steps and considerations for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific principles.
The Imperative of In Vitro-In Vivo Correlation (IVIVC)
The U.S. Food and Drug Administration (FDA) defines an in vitro-in vivo correlation (IVIVC) as "a predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response".[1][2] Establishing a robust IVIVC is a cornerstone of modern drug development, serving to reduce the number of human studies, support biowaivers, and ultimately, improve product quality.[1][3] The goal is to create a bridge between laboratory dissolution data and the pharmacokinetic behavior of a drug in the human body.[3] While often applied to formulation development, the underlying principle of correlating in vitro activity with in vivo effects is fundamental to preclinical research.
For a novel compound like this compound, a derivative of the versatile morpholine scaffold known for its presence in various bioactive molecules, initial in vitro screens might suggest a range of potential activities.[4][5][6][7] Given the structural alerts and known central nervous system (CNS) activity of related compounds, a plausible hypothesis is that it may act as a CNS stimulant. This guide will proceed under this assumption to illustrate the validation process.
Part 1: Hypothetical In Vitro Assessment of CNS Stimulant Activity
Our hypothetical in vitro screen of this compound suggests a dose-dependent increase in neuronal firing rate in cultured cortical neurons. This effect is hypothesized to be mediated through the antagonism of adenosine A1 receptors, a common mechanism for CNS stimulants like caffeine.
Table 1: Hypothetical In Vitro Neuronal Firing Rate Data
| Concentration (µM) | Mean Neuronal Firing Rate (Hz) | Standard Deviation | % Increase from Control |
| 0 (Control) | 2.5 | 0.3 | 0% |
| 0.1 | 3.1 | 0.4 | 24% |
| 1 | 4.8 | 0.6 | 92% |
| 10 | 7.2 | 0.9 | 188% |
| 100 | 7.5 | 1.1 | 200% (plateau) |
In Vitro Experimental Protocol: Multi-Electrode Array (MEA) with Primary Cortical Neurons
-
Cell Culture: Primary cortical neurons are harvested from embryonic day 18 Sprague-Dawley rats and cultured on multi-electrode array (MEA) plates.
-
Compound Preparation: this compound is dissolved in sterile, deionized water to create a 10 mM stock solution, which is then serially diluted to the final concentrations.
-
MEA Recording: After 14 days in vitro, baseline neuronal firing and bursting activity are recorded for 10 minutes.
-
Compound Application: The various concentrations of this compound are added to the culture medium.
-
Post-Dose Recording: Following a 30-minute incubation period, neuronal activity is recorded for another 10 minutes.
-
Data Analysis: The mean firing rate is calculated and compared to the baseline to determine the percentage change.
Rationale for Experimental Choices: The use of primary cortical neurons on an MEA provides a physiologically relevant in vitro model that allows for the non-invasive measurement of spontaneous electrical activity of a neuronal network. This is a significant step up from single-cell patch-clamp techniques when initially screening for network-level effects.
Hypothetical Mechanism of Action
Caption: Hypothetical mechanism of this compound.
Part 2: In Vivo Validation of CNS Stimulant Properties
The promising in vitro results necessitate a transition to in vivo models to assess the compound's effects in a complex, living system. This step is crucial for evaluating not only the intended efficacy but also potential off-target effects, toxicity, and the pharmacokinetic profile.[8]
Selection of In Vivo Models
For assessing CNS stimulant activity, rodent models are well-established and provide valuable translational data.[9][10] We will use Swiss Albino mice for their cost-effectiveness and extensive use in neuropharmacological screening.[11]
In Vivo Experimental Workflow
Caption: In vivo validation workflow for a novel CNS-active compound.
Detailed In Vivo Experimental Protocols
1. Maximum Tolerated Dose (MTD) and Dose-Range Finding:
-
Objective: To determine the highest dose that does not cause unacceptable toxicity and to select a range of doses for efficacy studies.
-
Protocol:
-
Administer single intraperitoneal (i.p.) injections of this compound at escalating doses (e.g., 1, 3, 10, 30, 100 mg/kg) to small groups of mice (n=3 per group).
-
Observe animals continuously for the first 4 hours and then at regular intervals for 7 days for signs of toxicity (e.g., convulsions, sedation, stereotypy, mortality).
-
Based on the MTD, select three doses (low, medium, high) for subsequent efficacy studies.
-
2. Open Field Test (OFT):
-
Objective: To assess spontaneous locomotor activity and exploratory behavior, key indicators of CNS stimulation.[11]
-
Protocol:
-
Habituate mice to the testing room for at least 1 hour before the experiment.
-
Administer the selected doses of the compound, a vehicle control, and a positive control (e.g., caffeine 10 mg/kg, i.p.).
-
30 minutes post-injection, place each mouse in the center of an open field apparatus (a square arena with walls).
-
Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency for 15 minutes using an automated tracking system.
-
3. Rota-Rod Test:
-
Objective: To evaluate motor coordination and balance, ensuring that any observed increase in locomotor activity is not due to motor deficits or ataxia.
-
Protocol:
-
Train mice on the accelerating rota-rod for two consecutive days until they can stay on the rod for at least 120 seconds.
-
On the test day, administer the compound, vehicle, or positive control.
-
At 30, 60, and 90 minutes post-injection, place the mice on the accelerating rota-rod and record the latency to fall.
-
4. Pharmacokinetic (PK) Study:
-
Objective: To determine the plasma concentration-time profile of the compound, which is essential for establishing a PK/PD relationship.
-
Protocol:
-
Administer a medium dose of the compound to a separate "satellite" group of mice.
-
Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 15, 30, 60, 120, 240 minutes) post-dose.
-
Process the blood to obtain plasma and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Part 3: Data Comparison and IVIVC
The ultimate goal is to correlate the in vitro potency with the in vivo efficacy. A successful validation would demonstrate that the compound increases locomotor activity in vivo at plasma concentrations that are comparable to the effective concentrations observed in the in vitro MEA assay.
Table 2: Comparison of In Vitro and Expected In Vivo Data
| Parameter | In Vitro Results | Expected In Vivo Outcomes | Correlation |
| Efficacy | Increased neuronal firing (EC50 ≈ 1.5 µM) | Dose-dependent increase in locomotor activity in OFT | The in vivo effective dose should result in plasma concentrations (Cmax) in the low µM range. |
| Specificity | N/A | No significant impairment of motor coordination in the Rota-Rod test | Demonstrates that the observed hyperactivity is not a result of motor deficits. |
| Safety | Cell viability assay shows no toxicity up to 100 µM | MTD is established, and effective doses are well below the toxic range | A good therapeutic window where efficacy is observed at non-toxic doses. |
Comparison with Alternatives
To contextualize the compound's performance, it should be benchmarked against a standard-of-care or a well-known compound with a similar mechanism.
Table 3: Performance Comparison with Caffeine
| Metric | 3-(4-Chlorophenyl)morpholine HCl (Hypothetical) | Caffeine (Reference) |
| In Vitro Potency (EC50) | ~1.5 µM | ~25 µM |
| In Vivo Efficacy (OFT) | Significant increase in locomotor activity at 3 mg/kg | Significant increase in locomotor activity at 10 mg/kg |
| Motor Coordination (Rota-Rod) | No effect at efficacious doses | Minimal effect at efficacious doses |
| Therapeutic Index (MTD/ED50) | >10 | ~5-10 |
Conclusion
The validation of in vitro results with in vivo data is a non-negotiable, iterative process in drug development. For a novel compound like this compound, a hypothetical CNS stimulant effect observed in vitro only gains true significance when it is reproduced in a whole-animal model. This guide has outlined a logical and scientifically rigorous pathway for this validation, from initial in vitro screening to comprehensive in vivo behavioral and pharmacokinetic analysis. By carefully selecting models, designing robust protocols, and critically interpreting the integrated data, researchers can build a strong foundation for the further development of promising new chemical entities. The strength of the in vitro-in vivo correlation is paramount in making informed decisions, de-risking clinical translation, and ultimately, accelerating the delivery of new medicines to patients.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. premier-research.com [premier-research.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 9. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 10. zendudest.substack.com [zendudest.substack.com]
- 11. asianjpr.com [asianjpr.com]
A Head-to-Head Comparison of 3-(4-Chlorophenyl)morpholine and its Fluoro-Substituted Analog for Drug Discovery
In the landscape of medicinal chemistry, the strategic substitution of halogens on a lead scaffold is a cornerstone of the optimization process. The choice between chlorine and fluorine, in particular, can profoundly influence a compound's physicochemical properties, pharmacokinetic profile, and target engagement. This guide provides a detailed head-to-head comparison of 3-(4-Chlorophenyl)morpholine hydrochloride and its direct analog, 3-(4-Fluorophenyl)morpholine hydrochloride, offering researchers a data-driven framework for decision-making in early-stage drug discovery.
The phenylmorpholine scaffold is a versatile starting point, recognized for its presence in compounds targeting a range of biological systems, including monoamine transporters and various CNS receptors.[1][2] The para-substitution on the phenyl ring offers a key vector for property modulation. Here, we dissect the nuanced differences imparted by a chloro versus a fluoro substituent.
Part 1: Physicochemical Property Analysis
The initial characterization of any new chemical entity begins with its fundamental physicochemical properties. These parameters govern solubility, permeability, and ultimately, the compound's ability to reach its biological target. The switch from chlorine to fluorine, while seemingly minor, introduces significant changes due to differences in atomic size, electronegativity, and the ability to form halogen bonds.[3][4]
Key Physicochemical Differences:
-
Lipophilicity (LogP/LogD): Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, chlorinated compounds are more lipophilic than their fluorinated counterparts.[3] This is attributed to the larger size and greater polarizability of the chlorine atom compared to fluorine. While higher lipophilicity can improve membrane permeability, it can also lead to increased metabolic liability and off-target toxicity.
-
pKa: The basicity of the morpholine nitrogen is a key factor for its interaction with biological targets and its ionization state at physiological pH. Halogen substitution on the phenyl ring has a subtle electron-withdrawing effect that can influence this basicity. Fluorine is more electronegative than chlorine, which could lead to a slightly lower pKa for the fluoro-analog, though this effect is transmitted over several bonds and is often minimal.
-
Molecular Weight: The fluoro-analog has a lower molecular weight, which can be advantageous in lead optimization efforts where maintaining a low molecular weight is often a goal for improving "drug-likeness."
Comparative Data Summary
| Property | 3-(4-Chlorophenyl)morpholine HCl | 3-(4-Fluorophenyl)morpholine HCl | Rationale for Difference |
| Molecular Formula | C₁₀H₁₂ClNO·HCl[5] | C₁₀H₁₂FNO·HCl[6] | Halogen substitution. |
| Molecular Weight | 234.13 g/mol [5] | 217.67 g/mol [6] | Chlorine is a heavier atom than fluorine. |
| Appearance | White crystalline powder[5] | Off-white solid[6] | Minor differences in crystal packing. |
| Predicted XlogP | 1.6[7] | ~1.3-1.5 (Estimated) | Chlorine contributes more to lipophilicity than fluorine.[3] |
| Melting Point | 198-203 °C[5] | Not available | Dependent on crystal lattice energy. |
Experimental Protocol: Determination of Lipophilicity (LogD₇.₄) via Shake-Flask Method
The "shake-flask" method remains the gold standard for determining lipophilicity due to its direct measurement of partitioning.[8][9][10]
Objective: To experimentally determine the distribution coefficient (LogD) at a physiological pH of 7.4.
Methodology:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this aqueous phase with n-octanol and, conversely, pre-saturate n-octanol with the PBS buffer by mixing them vigorously for 24 hours and allowing the layers to separate.[10] This step is crucial to ensure thermodynamic equilibrium during the experiment.[11]
-
Compound Preparation: Prepare 10 mM stock solutions of both the chloro- and fluoro-analogs in DMSO.[8]
-
Partitioning: In a microcentrifuge tube, add 500 µL of the pre-saturated n-octanol and 500 µL of the pre-saturated PBS.[11] Add 1 µL of the 10 mM compound stock solution.
-
Equilibration: Vigorously mix the tubes (e.g., by sonication for 30 minutes) to create an emulsion and then allow them to sit undisturbed for at least 16-24 hours to reach equilibrium.[11] Centrifuge the tubes to ensure complete phase separation.[11]
-
Sampling: Carefully pipette a precise aliquot from the center of each phase (aqueous and octanol) for analysis.[11] Avoid disturbing the interface.
-
Quantification: Analyze the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV or LC-MS/MS.
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10]
Part 2: Comparative In Vitro Pharmacological Evaluation
To provide a tangible context for comparison, we will evaluate these compounds against a common target for phenylmorpholine analogs: the dopamine transporter (DAT) .[12][13][14] DAT inhibitors are investigated for conditions like ADHD and depression.[2] We will also assess metabolic stability and potential off-target cardiac liability.
Target Affinity: Dopamine Transporter (DAT)
The primary measure of a compound's potency is its binding affinity for the intended target. This is typically determined through a competitive radioligand binding assay.
Expected Outcome: The relative potency can be influenced by several factors. The chloro-substituent, being larger, may provide more favorable van der Waals interactions within the binding pocket. Conversely, the more electronegative fluorine might alter the electronic profile of the phenyl ring to favor a different binding pose. In some matched-pair analyses, chlorinated compounds have shown slightly higher activity on average than their fluorinated counterparts.[3]
Metabolic Stability
Metabolic stability is a critical parameter that influences a compound's half-life and overall exposure in vivo. Assays using human liver microsomes (HLM) provide a reliable in vitro system for assessing Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[15][16]
Expected Outcome: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-chlorine (C-Cl) bond. This increased bond strength often makes the C-F bond less susceptible to oxidative metabolism by CYP enzymes. Therefore, the fluoro-analog is predicted to have greater metabolic stability compared to the chloro-analog, which may be more prone to aromatic hydroxylation or other metabolic transformations.[3][17]
Cardiovascular Safety: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[18][19] Early assessment of hERG liability is mandated by regulatory agencies and is crucial for de-risking a development program.[20][21]
Expected Outcome: hERG inhibition is often associated with compounds that are basic and lipophilic. Given that the chloro-analog is expected to be more lipophilic, it may present a slightly higher risk of hERG inhibition compared to the fluoro-analog. However, this is highly dependent on the specific interactions within the channel pore, and direct experimental validation is essential.
Pharmacological Data Summary (Hypothetical Data for Illustration)
| Assay | 3-(4-Chlorophenyl)morpholine HCl | 3-(4-Fluorophenyl)morpholine HCl | Implication |
| DAT Binding (Kᵢ, nM) | 85 nM | 120 nM | Chloro-analog shows slightly higher target affinity. |
| Metabolic Stability (T½, min in HLM) | 25 min | > 60 min | Fluoro-analog is significantly more stable to metabolism. |
| hERG Inhibition (IC₅₀, µM) | 5.2 µM | 15.8 µM | Fluoro-analog has a better cardiovascular safety profile. |
Experimental Protocol: Competitive Radioligand Binding Assay for DAT
This protocol determines the affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the transporter.[22][23]
Objective: To determine the inhibitory constant (Kᵢ) of the test compounds for the human dopamine transporter (DAT).
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human DAT.
-
Radioligand: [³H]-WIN 35,428 (a well-characterized DAT ligand).
-
Non-specific binding control: 10 µM Nomifensine.[13]
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, pH 7.4.[22]
-
96-well plates, filter mats (GF/C, pre-soaked in polyethylenimine), and a scintillation counter.
Methodology:
-
Plate Setup: Design a 96-well plate map including wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitor curves (radioligand + serial dilutions of test compounds).
-
Reaction Mixture: To each well, add in order:
-
50 µL of assay buffer (for total binding) OR 50 µL of 10 µM Nomifensine (for non-specific binding) OR 50 µL of serially diluted test compound.
-
50 µL of the radioligand ([³H]-WIN 35,428) at a final concentration near its Kₔ.
-
150 µL of the DAT membrane preparation (e.g., 10-20 µg protein/well).[22]
-
-
Incubation: Incubate the plate at room temperature (or 4°C[13]) for 60-120 minutes with gentle agitation to reach binding equilibrium.[13][22]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through the PEI-soaked glass fiber filter mat. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Quickly wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and quantify the radioactivity in each well using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[23]
Part 3: Synthesis and Chemical Tractability
Both compounds can be synthesized from commercially available starting materials, typically involving the cyclization of a corresponding amino alcohol precursor. The choice of starting material, 4-chlorostyrene oxide or 4-fluorostyrene oxide, is the primary differentiating factor. Both routes are generally feasible on a laboratory scale.
Conclusion and Strategic Recommendations
This head-to-head comparison reveals a classic trade-off in drug discovery.
-
3-(4-Chlorophenyl)morpholine HCl may offer a slight advantage in terms of raw potency, potentially due to more optimal steric or electronic interactions in the target binding site.[3] However, this comes at the cost of lower metabolic stability and a potentially higher risk for hERG-related cardiotoxicity due to its increased lipophilicity.[17]
-
3-(4-Fluorophenyl)morpholine HCl presents a more balanced profile. While it may be slightly less potent at the primary target, its significantly improved metabolic stability suggests a longer in vivo half-life, which could translate to a better overall pharmacokinetic profile and potentially a lower required dose.[6][24] Crucially, its lower lipophilicity contributes to a more favorable safety profile regarding hERG inhibition.
Recommendation: For most drug discovery programs, the fluoro-substituted analog would be the preferred starting point for further optimization. The substantial gains in metabolic stability and the improved safety margin often outweigh a minor loss in initial potency. The enhanced stability provides a more robust chemical scaffold that is less likely to be derailed by pharmacokinetic or safety issues later in development. The potency of the fluoro-analog can often be recovered through subsequent medicinal chemistry efforts on other parts of the molecule.
References
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. PubChemLite - this compound (C10H12ClNO) [pubchemlite.lcsb.uni.lu]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mercell.com [mercell.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. porsolt.com [porsolt.com]
- 21. fda.gov [fda.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. 3-(4-Fluorophenyl)morpholine | CymitQuimica [cymitquimica.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Chlorophenyl)morpholine Hydrochloride
As researchers and professionals in drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. This guide provides a detailed, authoritative framework for the proper disposal of 3-(4-Chlorophenyl)morpholine hydrochloride, moving beyond generic advice to offer practical, field-proven procedures. Our objective is to ensure that every step, from the lab bench to final disposal, is conducted with precision, in full regulatory compliance, and with a deep understanding of the underlying chemical principles.
Core Directive: Situational Awareness and Chemical Profile
This compound is a chlorinated organic compound. Its hydrochloride salt form suggests good water solubility. The primary hazards associated with this and similar compounds often include potential toxicity, and the generation of hazardous combustion byproducts (e.g., hydrogen chloride, nitrogen oxides) if improperly incinerated.[1][2] Therefore, the disposal strategy must prioritize containment, proper waste stream segregation, and adherence to federal and local environmental regulations.
Before beginning any disposal procedure, the Safety Data Sheet (SDS) for the specific batch of this compound must be consulted.[1][3] The SDS provides critical, manufacturer-specific information on hazards, handling, and emergency measures.[4][5]
Part 1: Immediate Safety and Handling Protocol
Proper disposal begins with safe handling during and after use. The foundation of safe handling is the consistent use of appropriate Personal Protective Equipment (PPE).
Table 1: Required PPE for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, inspected before use. Use proper glove removal technique to avoid skin contact.[6] | To prevent dermal absorption of the chemical. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6] | To protect eyes from splashes or contact with the solid powder. |
| Body Protection | A standard laboratory coat. A chemically resistant apron is recommended if handling larger quantities. | To protect skin and clothing from contamination. |
| Respiratory | Not typically required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating dust. | To prevent inhalation of the powdered compound, which may cause respiratory tract irritation.[6] |
All handling of open containers of this compound or its waste should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]
Part 2: Waste Segregation and Container Management
The cornerstone of compliant chemical waste management is rigorous segregation.[4][5] Mixing incompatible waste streams can lead to dangerous chemical reactions, compromise disposal options, and result in regulatory violations.
Step-by-Step Waste Segregation:
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound and materials contaminated with it. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[7]
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic")
-
The date accumulation started.
-
-
Waste Stream Purity:
-
DO NOT mix this waste with solvents, acids, bases, or other chemical waste. It should be categorized as a chlorinated organic solid waste.
-
Contaminated lab materials (e.g., gloves, weigh boats, paper towels) should be placed in the same designated container.
-
Empty stock bottles must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and treated as hazardous waste.[7] Once triple-rinsed, the defaced container may be disposed of as non-hazardous solid waste.[7]
-
Part 3: Disposal Workflow for this compound
Disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and regulations set forth by the Environmental Protection Agency (EPA).[8][9] As a chlorinated organic compound, it falls under specific waste categories that require professional handling.
Workflow Diagram: Chemical Waste Disposal Path
Caption: Disposal workflow for this compound.
Procedural Steps:
-
Collection: As waste is generated, immediately place it into the designated and properly labeled hazardous waste container described in Part 2.
-
Storage: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the laboratory personnel and away from general traffic.[5]
-
Request for Disposal: Once the container is full, or if the research project concludes, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company. These professionals are trained to handle, transport, and dispose of chemical waste in accordance with OSHA and EPA regulations.[5][10]
-
Final Disposition: The most common and environmentally sound method for disposing of chlorinated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases like HCl produced during combustion.[11] Do not attempt to dispose of this chemical via drains or in regular trash.[6]
Part 4: Emergency Procedures - Spill Management
Accidents require immediate and correct responses to mitigate risks. All laboratory personnel must be trained on these procedures.[10][12][13]
For a Small Spill (Solid Powder):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: At a minimum, wear the PPE outlined in Table 1.
-
Clean-Up: Gently sweep the solid material into a dustpan or use a dampened paper towel to wipe it up, avoiding the creation of airborne dust.
-
Contain Waste: Place all contaminated cleaning materials into the designated hazardous waste container for this compound.
-
Decontaminate: Wipe the spill area with a damp cloth, followed by soap and water. Place the cleaning cloths in the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department.
For a Large Spill:
-
Evacuate: Evacuate the immediate area.
-
Alert: Activate any emergency alarms and notify your institution's EHS emergency response team or call the appropriate emergency number.
-
Isolate: Close the doors to the affected area to contain any potential vapors or dust.
-
Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.[13]
By adhering to these scientifically grounded and procedurally robust guidelines, you ensure the safety of your laboratory personnel, protect the environment, and maintain the highest standards of professional integrity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Effective Lab Chemical Waste Management [emsllcusa.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. vumc.org [vumc.org]
- 8. epa.gov [epa.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. actenviro.com [actenviro.com]
- 12. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 13. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
